4-Benzyloxybutanal
Description
The exact mass of the compound 4-(Benzyloxy)butanal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27992. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxybutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTISZPXYPZNBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282789 | |
| Record name | 4-(benzyloxy)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-84-8 | |
| Record name | 5470-84-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(benzyloxy)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Benzyloxybutanal chemical properties and structure
An In-depth Technical Guide to 4-Benzyloxybutanal: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical structure, physicochemical properties, synthetic routes, reactivity, and applications, offering field-proven insights and methodologies.
Introduction and Strategic Importance
This compound, with the CAS Number 5470-84-8, is a versatile synthetic intermediate characterized by two key functional groups: a terminal aldehyde and a benzyl ether.[1] This unique combination makes it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1][2]
The aldehyde group serves as a reactive handle for a wide array of nucleophilic additions and reductive aminations, allowing for chain extension and the introduction of nitrogen-containing moieties. Concurrently, the benzyloxy group acts as a robust protecting group for the primary alcohol, which can be unveiled under specific reductive conditions. This orthogonal reactivity is crucial for multi-step synthetic strategies, enabling chemists to perform selective transformations at different ends of the molecule. Its role as a linker, particularly in bioconjugation, has also been highlighted, where the aldehyde can react with specific groups like hydrazides and aminooxy compounds.[3][4]
Chemical Structure and Physicochemical Properties
The molecular structure of this compound consists of a four-carbon aliphatic chain, with a formyl group at one terminus and a benzyloxy group at the other.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Identifier and Property Summary
The key identifiers and physicochemical properties of this compound are summarized in the tables below for quick reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5470-84-8[1][5] |
| IUPAC Name | 4-(Benzyloxy)butanal[1] |
| Synonym | 4-Phenylmethoxybutanal[1][6] |
| Molecular Formula | C₁₁H₁₄O₂[1][5] |
| Molecular Weight | 178.23 g/mol [1][5] |
| SMILES | C1=CC=C(C=C1)COCCCC=O[1][6] |
| InChI Key | QTISZPXYPZNBQB-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Colorless liquid | [1] |
| Boiling Point | 275.8 °C at 760 mmHg | [1] |
| Flash Point | 115.3 °C | [1] |
| Log P (Octanol-Water) | 2.1823 | [1][5] |
| Polar Surface Area | 26.3 Ų | [1][5] |
| Storage Conditions | 4°C, under dry and inert atmosphere | [1][5] |
The Log P value indicates moderate lipophilicity, suggesting better solubility in organic solvents than in aqueous media.[1] The aldehyde and ether functionalities, however, do impart some polar character.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a readily available C4 building block, 1,4-butanediol. The key is to first protect one of the hydroxyl groups as a benzyl ether and then oxidize the remaining hydroxyl group to the aldehyde.
Synthetic Workflow Diagram
Caption: General two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Part A: Synthesis of 4-Benzyloxy-1-butanol [7][8]
This procedure is based on the Williamson ether synthesis. Using a strong base ensures the deprotonation of the alcohol, which then acts as a nucleophile. Using one equivalent of the base and benzyl bromide favors mono-substitution.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 1,4-butanediol (1.0 eq) in a dry aprotic solvent like THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as potassium tert-butoxide (1.0 eq), portion-wise, ensuring the internal temperature remains low.[7] Stir for 30 minutes.
-
Alkylation: Add benzyl bromide (1.0 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 4-benzyloxy-1-butanol, can be purified by vacuum distillation or column chromatography.
Part B: Oxidation to this compound
The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild oxidants are preferred. Swern oxidation or Dess-Martin periodinane (DMP) are excellent choices for this transformation.
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the purified 4-benzyloxy-1-butanol (1.0 eq) from Part A in a dry solvent such as dichloromethane (DCM).
-
Oxidation: Add the mild oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or DMP, ~1.1-1.5 eq) portion-wise at room temperature (or 0°C for DMP).
-
Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction appropriately (e.g., with a sodium thiosulfate solution for DMP). Filter the mixture through a pad of Celite or silica gel to remove the oxidant byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by flash column chromatography on silica gel.
Key Chemical Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its aldehyde and benzyl ether moieties.
Reactions of the Aldehyde Group
The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 4-benzyloxybutanoic acid, using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]
-
Reduction: Selective reduction of the aldehyde to a primary alcohol (yielding 4-benzyloxy-1-butanol) can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[1] Using stronger reagents like lithium aluminum hydride (LiAlH₄) would also accomplish this.
-
Nucleophilic Addition: This is a broad class of reactions, including:
-
Wittig Reaction: Forms an alkene by reacting with a phosphorus ylide.
-
Grignard Reaction: Creates a secondary alcohol by reacting with an organomagnesium halide.
-
Reductive Amination: Forms an amine by reacting with an amine in the presence of a reducing agent (e.g., NaBH₃CN).
-
Bioconjugation: Reacts with hydrazides to form hydrazones or with aminooxy groups to form oximes, providing stable linkages for labeling biomolecules.[3][4]
-
Reactions of the Benzyloxy Group
The benzyl ether serves as a protecting group for the primary alcohol. Its removal is a key step in many synthetic sequences.
-
Catalytic Hydrogenolysis: The most common method for debenzylation is catalytic hydrogenation. The C-O bond at the benzylic position is cleaved using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C), yielding the free alcohol and toluene as a byproduct. This reaction is clean and high-yielding.
Reaction Mechanism Diagram: Orthogonal Reactivity
Caption: Key reaction pathways for this compound.
Spectroscopic Characterization Profile
While specific spectra depend on the acquisition conditions, the following provides an expected profile based on the molecule's structure, which is invaluable for reaction monitoring and quality control.
-
¹H NMR (Proton NMR):
-
Aldehyde Proton (CHO): A characteristic singlet or triplet (due to coupling with adjacent CH₂) appearing far downfield, typically around δ 9.7-9.8 ppm.
-
Aromatic Protons (C₆H₅): A multiplet in the aromatic region, δ 7.2-7.4 ppm, integrating to 5 protons.
-
Benzylic Protons (OCH₂Ph): A sharp singlet at approximately δ 4.5 ppm, integrating to 2 protons.
-
Aliphatic Protons (CH₂CH₂CH₂O): A series of multiplets between δ 1.7-3.6 ppm. The protons adjacent to the oxygen (OCH₂) will be further downfield (around δ 3.5 ppm) than those adjacent to the aldehyde.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A peak in the far downfield region, δ 200-205 ppm.
-
Aromatic Carbons: Multiple peaks between δ 127-138 ppm.
-
Benzylic Carbon (OCH₂Ph): A peak around δ 73 ppm.
-
Aliphatic Carbons: Peaks in the range of δ 20-70 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 and 2820 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C-O Stretch (Ether): A strong band in the fingerprint region, typically around 1100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 178.
-
Key Fragments: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Another likely fragmentation is the loss of the formyl group (CHO), leading to a fragment at m/z = 149.
-
Safety and Handling
Due to limited specific toxicological data for this compound, it should be handled with care in a well-ventilated laboratory fume hood, following standard safety protocols for organic chemicals.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can trigger vigorous or exothermic reactions.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at 4°C under an inert atmosphere to prevent degradation, particularly autoxidation of the aldehyde group.[1][5]
-
First Aid: In case of contact, rinse eyes or skin immediately with plenty of water.[9] If inhaled, move to fresh air.[9] Seek medical attention if symptoms persist.
Conclusion
This compound is a highly valuable and versatile bifunctional molecule. Its orthogonal aldehyde and protected alcohol functionalities provide chemists with a powerful tool for the strategic assembly of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in pharmaceutical research, drug development, and advanced organic synthesis.
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Introduction: The Utility of 4-Benzyloxybutanal in Synthesis
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A Comprehensive Spectroscopic Analysis of 4-Benzyloxybutanal for the Research Professional
Introduction
4-Benzyloxybutanal is a bifunctional organic molecule featuring a terminal aldehyde and a benzyl ether. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules where the aldehyde serves as a reactive handle and the benzyl group acts as a robust protecting group for the primary alcohol. Accurate structural confirmation and purity assessment are paramount in these applications, necessitating a thorough understanding of its spectroscopic characteristics.
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound. As a senior application scientist, the following sections are structured to not only present the data but to explain the underlying principles and experimental considerations, offering a practical framework for researchers in the field. The interpretation is grounded in established spectroscopic principles, providing a self-validating system for compound verification.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of spectroscopic signals, the molecular structure of this compound is presented below with a systematic numbering scheme. This convention will be used throughout the guide.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit several distinct signals. The chemical shifts are influenced by electron-withdrawing groups (deshielding) and the magnetic anisotropy of the aromatic ring.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (Aldehyde) | 9.78 | Triplet (t) | ~1.8 | 1H |
| H7, H8, H9, H10, H11 (Aromatic) | 7.28 - 7.40 | Multiplet (m) | - | 5H |
| H5 (Benzylic) | 4.52 | Singlet (s) | - | 2H |
| H4 | 3.51 | Triplet (t) | ~6.3 | 2H |
| H2 | 2.53 | Triplet of Doublets (td) | ~7.2, ~1.8 | 2H |
| H3 | 1.95 | Quintet (p) | ~6.8 | 2H |
Interpretation and Causality
-
Aldehydic Proton (H1): The proton on the carbonyl carbon is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the C=O double bond, causing it to resonate far downfield around 9.8 ppm.[1][2][3] Its signal appears as a triplet due to coupling with the two adjacent protons on C2.
-
Aromatic Protons (H7-H11): The five protons of the phenyl group typically appear as a complex multiplet in the 7.3-7.4 ppm region.[4] The delocalized π-electron system of the benzene ring induces a ring current that deshields these external protons.
-
Benzylic Protons (H5): The two protons on C5 are adjacent to both the aromatic ring and the ether oxygen. Their chemical environment is distinct, and they are expected to resonate around 4.5 ppm. The absence of adjacent protons results in a singlet.
-
Aliphatic Chain Protons (H2, H3, H4):
-
H4: These protons are adjacent to the electron-withdrawing ether oxygen (O2), which deshields them, shifting their signal to approximately 3.5 ppm. The signal is a triplet due to coupling with the two protons on C3.
-
H2: The protons on C2 are alpha to the carbonyl group, which deshields them to a lesser extent than the ether oxygen, resulting in a signal around 2.5 ppm. The multiplicity is a triplet of doublets, arising from coupling to both the two H3 protons and the single H1 aldehydic proton.
-
H3: These protons are the most shielded in the aliphatic chain, resonating at the most upfield position around 1.95 ppm. The signal appears as a quintet (or pentet) due to coupling with the two protons on C2 and the two protons on C4.
-
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Data
The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound would show eight distinct signals, as the C7/C11 and C8/C10 pairs in the phenyl ring are chemically equivalent due to free rotation.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | 202.5 |
| C6 (ipso) | 138.5 |
| C8, C10 | 128.4 |
| C9 (para) | 127.7 |
| C7, C11 | 127.6 |
| C5 (Benzylic) | 73.0 |
| C4 | 69.5 |
| C2 | 41.0 |
| C3 | 22.5 |
Interpretation and Causality
-
Carbonyl Carbon (C1): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift of over 200 ppm.[5][6] This is a definitive indicator of an aldehyde or ketone functional group.
-
Aromatic Carbons (C6-C11): These sp²-hybridized carbons resonate in the typical aromatic region of 127-139 ppm.[7] The ipso-carbon (C6), attached to the electron-withdrawing benzyloxy group, is the most deshielded among them.
-
Benzylic and Ether-Linked Carbons (C5, C4): Carbons single-bonded to oxygen are deshielded and appear in the 50-100 ppm range.[7][8] The benzylic carbon (C5) at ~73 ppm and the aliphatic carbon (C4) at ~69.5 ppm fall squarely in this region.
-
Aliphatic Carbons (C2, C3): The remaining sp³-hybridized carbons of the butyl chain appear at the most upfield positions. C2 is slightly deshielded (~41 ppm) due to its proximity to the carbonyl group, while C3 is the most shielded carbon in the aliphatic chain (~22.5 ppm).
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation.[9]
Characteristic IR Absorption Frequencies
| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3030 | Aromatic C-H | Stretch | Medium |
| 2940, 2865 | Aliphatic C-H | Stretch | Strong |
| 2820, 2720 | Aldehyde C-H | Stretch (Fermi Doublet) | Medium, Sharp |
| 1725 | Aldehyde C=O | Stretch | Strong, Sharp |
| 1605, 1495 | Aromatic C=C | Stretch | Medium |
| 1100 | C-O-C Ether | Stretch | Strong |
Interpretation and Causality
The IR spectrum of this compound provides clear, confirmatory evidence for its key functional groups:
-
Aldehyde Group: The most diagnostic peaks are the strong, sharp carbonyl (C=O) stretch at approximately 1725 cm⁻¹.[10][11] This is complemented by two characteristic, medium-intensity C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹.[5][12][13] The presence of this pair of peaks, often referred to as a Fermi doublet, is a highly reliable indicator of an aldehyde.
-
Benzyl Ether Group: The presence of the aromatic ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C ring stretching absorptions around 1605 and 1495 cm⁻¹.[14] The strong absorption band around 1100 cm⁻¹ is characteristic of the C-O-C asymmetric stretch of the ether linkage.
-
Aliphatic Chain: The sp³ C-H stretching vibrations from the butyl chain are observed as strong bands just below 3000 cm⁻¹.[12][15]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using a standard pulse sequence with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
Acquisition Parameters (¹³C NMR):
-
Utilize a standard proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
FT-IR Sample Preparation and Acquisition
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with attenuated total reflectance (ATR) or salt plates (NaCl or KBr).
-
Acquisition (ATR):
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
-
Data Analysis: Identify the key absorption bands and compare their positions and intensities to the expected values for the assigned functional groups.
Conclusion
The spectroscopic profile of this compound is highly characteristic and allows for unambiguous structural verification. ¹H NMR spectroscopy precisely maps the proton environments, with the downfield aldehyde proton at ~9.8 ppm serving as a key identifier. ¹³C NMR confirms the carbon skeleton, most notably with the carbonyl carbon signal above 200 ppm. Finally, IR spectroscopy provides definitive evidence for the core functional groups: the strong C=O stretch at ~1725 cm⁻¹, the diagnostic aldehydic C-H Fermi doublet, and the strong C-O ether linkage band. Together, these techniques form a robust analytical package for researchers and drug development professionals working with this versatile synthetic intermediate.
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Physical properties and stability of 4-Benzyloxybutanal
An In-depth Technical Guide to the Physical Properties and Stability of 4-Benzyloxybutanal
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical intermediates they work with is paramount. This compound, a bifunctional organic molecule, serves as a valuable building block in complex organic synthesis, particularly within pharmaceutical development.[1] Its utility is intrinsically linked to its physical properties and chemical stability. This guide provides a detailed examination of this compound, offering field-proven insights into its handling, stability, and reactivity to ensure its effective application in research and development.
Core Molecular Identity and Structure
This compound is characterized by the presence of a reactive aldehyde group and a protective benzyl ether moiety.[1][2][3] This unique combination of functional groups dictates its chemical behavior and applications.
-
IUPAC Name: 4-(phenylmethoxy)butanal[1]
-
Synonyms: this compound, 4-Benzoxybutanal[4]
-
CAS Number: 5470-84-8[1]
-
Molecular Formula: C₁₁H₁₄O₂[1]
-
Molecular Weight: 178.23 g/mol [1]
The structure consists of a four-carbon aliphatic chain with a terminal aldehyde group and a benzyloxy group at the opposite end. The aldehyde is a site of high reactivity, while the benzyl group often serves as a protecting group that can be removed under specific conditions.
Physicochemical Properties
The physical characteristics of this compound are essential for its proper handling, purification, and use in reactions. At ambient temperature, it exists as a colorless liquid.[1]
Table 1: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 275.8 °C at 760 mmHg | [1] |
| Flash Point | 115.3 °C | [1][4] |
| Density | 1.015 g/cm³ | [4] |
| Log P (Octanol-Water) | 2.182 | [1] |
| Polar Surface Area | 26.30 Ų | [1] |
The moderately high boiling point and flash point suggest low volatility under standard laboratory conditions.[1] The logarithmic octanol-water partition coefficient (Log P) of 2.182 indicates moderate lipophilicity, signifying a preference for solubility in organic solvents over aqueous media.[1] This amphiphilic nature, arising from the hydrophobic benzyl group and the polar aldehyde, is a key consideration for selecting appropriate solvent systems in synthesis and purification processes.
Chemical Stability and Degradation Pathways
The stability of this compound is primarily governed by its two functional groups: the aldehyde and the benzyl ether. While the benzyl ether linkage is relatively stable, the aldehyde group is highly susceptible to degradation, particularly through oxidation.
Oxidative Degradation
The most significant stability concern for this compound is the oxidation of the aldehyde group.[1] Aldehydes are prone to autoxidation in the presence of atmospheric oxygen, a process that can be accelerated by light and trace metal catalysts.[1] This degradation pathway leads to the formation of the corresponding carboxylic acid, 4-(benzyloxy)butanoic acid.
-
Mechanism: The autoxidation proceeds via a free-radical chain reaction. An initiator abstracts the aldehydic hydrogen, forming an acyl radical which then reacts with oxygen to form a peroxyacyl radical. This radical can then abstract a hydrogen from another aldehyde molecule, propagating the chain and forming the carboxylic acid product.
-
Prevention: To mitigate oxidative degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at low temperatures.[1]
Thermal Degradation
At elevated temperatures (e.g., >200°C), this compound can undergo thermal decomposition.[1] The primary mechanism is C-C bond cleavage, which can lead to the formation of smaller, more volatile molecules such as benzyl alcohol and formaldehyde.[1] This underscores the importance of controlling reaction temperatures and avoiding excessive heat during distillation or purification.
Reactivity Profile
The functional groups of this compound enable a range of chemical transformations:
-
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate or chromium trioxide.[1]
-
Reduction: The aldehyde is easily reduced to the corresponding primary alcohol, 4-(benzyloxy)-1-butanol, using mild reducing agents such as sodium borohydride or lithium aluminum hydride.[1]
-
Nucleophilic Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, although this typically requires harsher conditions than reactions involving the aldehyde. The benzylic position is susceptible to both SN1 and SN2 type reactions due to the stabilizing effect of the adjacent benzene ring.[1][5]
Caption: Key degradation and reactivity pathways for this compound.
Experimental Protocols: Handling, Storage, and Analysis
Adherence to proper protocols is critical for maintaining the integrity of this compound and ensuring experimental reproducibility.
Recommended Storage and Handling
-
Storage: To minimize degradation, this compound should be stored at refrigerated temperatures (4°C is recommended) under a dry, inert atmosphere.[1] Containers should be tightly sealed and protected from light.
-
Handling: Due to the lack of extensive toxicological data, standard laboratory safety precautions should be strictly followed.[1]
Analytical Methods for Quality Control
Regular assessment of purity is crucial. The following methods are standard for characterizing this compound and its derivatives.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a primary tool for structural confirmation. The aldehyde proton exhibits a characteristic downfield triplet signal around 9.75 ppm.[1] Other signals corresponding to the benzylic protons, the aliphatic chain, and the aromatic ring can confirm the structure's integrity.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation patterns. The molecular ion peak is observed at m/z 178.[1] A characteristic and often most abundant base peak appears at m/z 91, corresponding to the stable benzyl cation (C₇H₇⁺), which is a hallmark of benzyl ether-containing compounds.[1]
-
Chromatography (GC/HPLC): Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed to assess the purity of the compound and to monitor the progress of reactions. These techniques are effective for separating the starting material from products and impurities, such as the oxidized carboxylic acid.
Synthesis and Applications
This compound is not typically found in nature and is produced synthetically.
Common Synthesis Route
A prevalent laboratory method for synthesizing this compound involves the benzylation of a corresponding hydroxybutanal derivative or the oxidation of 4-benzyloxy-1-butanol. One common route starts with 4-hydroxybutanal, which is reacted with benzyl bromide in the presence of a base, such as silver oxide, in a suitable solvent like dry toluene.[1]
Caption: A typical workflow for the synthesis of this compound.
Core Applications
The primary value of this compound lies in its role as a versatile synthetic intermediate.[1]
-
Pharmaceutical Synthesis: It is a building block for more complex molecules in drug discovery, where the aldehyde can be used for chain extension or the formation of heterocyclic rings.
-
Bioconjugation: As a linker molecule, the aldehyde group can react with hydrazide or aminooxy groups found in biomolecular probes, enabling the labeling and crosslinking of molecules like oxidized carbohydrates.[2][3]
Conclusion
This compound is a valuable chemical reagent whose utility is defined by the dual reactivity of its aldehyde and benzyl ether functionalities. A thorough understanding of its physical properties is essential for its effective use in synthesis. However, its susceptibility to oxidative degradation is a critical liability that necessitates careful handling and storage under controlled, inert conditions. By implementing the protocols outlined in this guide, researchers can ensure the integrity of this intermediate, leading to more reliable and reproducible outcomes in their synthetic endeavors.
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The Strategic Role of the Benzyloxy Group in the Chemistry of 4-Benzyloxybutanal
An In-Depth Technical Guide for Researchers
Abstract
In the landscape of multi-step organic synthesis, the strategic manipulation of functional groups is paramount to achieving high yields and stereochemical purity. 4-Benzyloxybutanal serves as a quintessential example of a bifunctional molecule where the interplay between a reactive aldehyde and a robust protecting group dictates its synthetic utility. This technical guide provides an in-depth analysis of the benzyloxy group's multifaceted role in the reactions of this compound. We will explore its primary function as a stable hydroxyl protecting group, its influence on the reactivity of the terminal aldehyde, and the strategic considerations for its installation and cleavage. This paper is intended for researchers, chemists, and drug development professionals who utilize complex building blocks in the synthesis of pharmaceuticals and other high-value chemical entities.
Introduction: The Benzyl Group as a Strategic Tool
The benzyl (Bn) group is one of the most widely used protecting groups for alcohols in organic synthesis.[1] Its popularity stems from a unique combination of stability under a wide range of reaction conditions and the availability of mild, selective methods for its removal.[2] The benzyloxy group, a benzyl ether, confers lipophilicity and is generally stable to acidic, basic, and many oxidative and reductive environments, making it an ideal shield for hydroxyl functionalities during complex synthetic sequences.[3]
This compound is a valuable bifunctional linker that contains both a reactive primary aldehyde and a protected primary alcohol.[4][5] This structure allows for selective transformations at the aldehyde terminus while the distant hydroxyl group remains masked, to be revealed at a later, strategic point in the synthesis.
Figure 1: General workflow illustrating the strategic use of this compound.
The Primary Role: A Robust Protecting Group
The foremost role of the benzyloxy group in this compound is to prevent the primary hydroxyl group from engaging in unwanted side reactions. This is particularly critical when performing reactions at the aldehyde, such as additions of strongly basic and nucleophilic organometallic reagents.[6]
Stability Profile
The benzyl ether linkage is exceptionally stable, which is a key advantage for multi-step synthesis. Its resilience allows for a broad range of subsequent chemical transformations to be performed on other parts of the molecule.
| Reagent Class | Stability of Benzyl Ether | Rationale |
| Strong Bases | Stable | E.g., n-BuLi, LDA, NaH. The C-O bond is not susceptible to cleavage by non-nucleophilic bases. |
| Nucleophiles | Stable | E.g., Grignard reagents, organolithiums. These preferentially attack electrophilic centers like carbonyls.[6] |
| Most Oxidants | Stable | E.g., PCC, Swern, DMP. These selectively oxidize alcohols to aldehydes/ketones without cleaving the ether. |
| Hydride Reductants | Stable | E.g., NaBH₄, LiAlH₄. These reduce carbonyls and esters but do not cleave benzyl ethers. |
| Aqueous Acid/Base | Stable | Resistant to typical hydrolysis conditions used for silyl ethers or acetals. Cleavage requires strong acids.[2] |
Table 1: Chemical stability of the benzyloxy protecting group.
Installation: Synthesis of this compound
This compound is typically prepared in a two-step sequence from 1,4-butanediol. The first step is the selective mono-benzylation of the diol, often achieved using the Williamson ether synthesis, followed by oxidation of the remaining alcohol to the aldehyde.[7]
This protocol is adapted from literature procedures for the mono-benzylation of diols.[8]
-
Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 200 mL) and 1,4-butanediol (9.0 g, 0.1 mol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 g, 0.1 mol) portion-wise over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour.
-
Benzylation: Add benzyl bromide (17.1 g, 0.1 mol) dropwise via a syringe while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench & Workup: Carefully quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield 4-benzyloxy-1-butanol.
The subsequent oxidation to this compound can be achieved using standard methods such as Swern oxidation (oxalyl chloride, DMSO, triethylamine) or with pyridinium chlorochromate (PCC).
Deprotection Strategies
The strategic removal of the benzyl group is one of its most valuable features. The choice of deprotection method depends on the functional groups present in the elaborated molecule.
| Method | Reagents & Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) in EtOH, MeOH, or EtOAc.[9] | Very clean, high-yielding. Byproducts (toluene) are volatile and easily removed. | Not compatible with reducible functional groups like alkenes, alkynes, or some nitro groups.[10] |
| Dissolving Metal Reduction | Na or Li in liquid NH₃ | Can be used when catalytic hydrogenation is not feasible. | Harsh conditions, not compatible with many functional groups (esters, ketones, etc.). |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Useful for electron-rich benzyl ethers (e.g., p-methoxybenzyl, PMB).[2] | Less effective for unsubstituted benzyl groups; requires stoichiometric oxidant. |
| Lewis/Brønsted Acids | BCl₃, TMSI, HBr/AcOH | Effective for acid-stable substrates.[11] | Requires harsh conditions and is not compatible with acid-labile functional groups. |
Table 2: Comparison of common deprotection methods for benzyl ethers.
The Directive Role: Influence on Aldehyde Reactivity
While the benzyloxy group in this compound is four carbons away from the aldehyde (a γ-position), its presence is not electronically or sterically inert. Its primary influence is enabling selective reactions at the aldehyde, but understanding stereochemical control in related systems is crucial for synthetic planning.
Nucleophilic Addition and Stereocontrol
For aldehydes with α- or β-stereocenters bearing an alkoxy group, the stereochemical outcome of nucleophilic additions is often dictated by the ability of the Lewis acidic reagent to form a chelate with both the carbonyl oxygen and the ether oxygen.[12] This leads to a rigid cyclic transition state, forcing the nucleophile to attack from the less hindered face. This is known as chelation control .[13]
In contrast, when bulky, non-chelating protecting groups (like silyl ethers) are used, or when the organometallic reagent is not a strong Lewis acid (e.g., organolithium), the reaction proceeds through an open-chain transition state.[14] In this non-chelation control model, stereoselectivity is governed by minimizing steric and dipolar interactions, as described by the Felkin-Anh or Cornforth models.[15][16]
Figure 2: Conceptual models for stereocontrol in nucleophilic additions to chiral alkoxy aldehydes.
For this compound, the γ-position of the ether makes the formation of a stable 7-membered chelate with the aldehyde highly unfavorable. Therefore, its reactions are governed by standard steric and electronic factors rather than chelation control. The benzyloxy group primarily acts as a moderately bulky substituent that can influence the conformational preferences of the alkyl chain, but it does not rigidly lock the transition state.
Application in Synthesis: A Key Building Block
The utility of this compound and its derivatives is demonstrated in the total synthesis of complex natural products. For instance, the structurally related (R)-4-(benzyloxy)-3-methylbutanoic acid is a key chiral building block in the synthesis of the C1-C9 fragment of (-)-Ratjadone A, a potent cytotoxic macrolide.[17] This highlights the strategic importance of installing a protected hydroxyl group at the C4 position to enable the construction of complex stereochemical arrays.
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An In-Depth Technical Guide to the Solubility and Solvent Compatibility of 4-Benzyloxybutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility and solvent compatibility of 4-Benzyloxybutanal (CAS No. 5470-84-8), a key intermediate in various synthetic applications. Understanding its solubility profile is critical for optimizing reaction conditions, designing purification strategies, and formulating stable products.
Molecular Profile and Physicochemical Properties
This compound is an organic compound featuring a benzyloxy ether group and a terminal aldehyde functionality.[1] Its molecular structure dictates its solubility behavior, combining the characteristics of a polar aldehyde, a moderately polar ether, and a nonpolar aromatic ring.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 275.8 °C at 760 mmHg | [1] |
| Flash Point | 115.3 °C | [1][2] |
| Density | 1.015 g/cm³ | [2] |
| Log P (octanol/water) | 2.18230 | [1] |
| Polar Surface Area (PSA) | 26.30 Ų | [1][3] |
The molecule's structure contains both a hydrogen bond acceptor (the oxygen of the carbonyl group) and regions capable of dipole-dipole and van der Waals interactions.[4][5][6] The Log P value of 2.18 indicates moderate lipophilicity, suggesting a preference for organic solvents over water.[1]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the foundational concept for predicting solubility. A solute's miscibility in a solvent is favored when their intermolecular forces are similar. For this compound, this involves considering its ability to engage in:
-
Dipole-Dipole Interactions: Due to the polar carbonyl (C=O) group.[4][6]
-
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor with protic solvents.[4][5][7][8]
-
Van der Waals (Dispersion) Forces: Primarily from the benzyl and butyl hydrocarbon portions of the molecule.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is through Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter (δ) into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10][11][12] A solute is predicted to be soluble in a solvent if the "distance" (Ra) between their respective HSP values is small.[9][11]
Qualitative and Quantitative Solubility Profile
Based on general principles for aldehydes and ethers, this compound is expected to be soluble in a wide range of common organic solvents.[7][8][14] As the carbon chain length increases in aldehydes, their solubility in water decreases.[4][5][6][7] With a total of 11 carbon atoms, this compound is expected to have low solubility in water.
Expected Solubility Trends:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Strong dipole-dipole interactions with the carbonyl group. |
| Polar Protic | Water, Ethanol, Methanol | Low in Water, High in Alcohols | Alcohols can act as hydrogen bond donors to the carbonyl oxygen. The long carbon chain limits water solubility. |
| Non-Polar | Hexane, Toluene | Moderate to High | The benzyl group and alkyl chain contribute to van der Waals interactions. |
| Ethers | Diethyl ether, THF | High | "Like dissolves like" principle; structural similarity. |
| Chlorinated | Dichloromethane, Chloroform | High | Good general solvents for moderately polar organic compounds. |
Solvent Compatibility and Stability Considerations
Beyond simple solubility, the chemical compatibility of this compound with the solvent is crucial, particularly in a drug development context where stability is paramount.
Protic vs. Aprotic Solvents
The aldehyde functional group is susceptible to certain reactions that are influenced by the solvent type:
-
Polar Protic Solvents (e.g., water, alcohols): Can lead to the formation of hemiacetals and acetals in the presence of acid or base catalysts. While this is an equilibrium process, it can affect the purity and reactivity of the aldehyde over time.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally preferred for reactions involving nucleophiles with aldehydes, as they solvate cations well but leave the nucleophile "naked" and more reactive.[15][16][17] They do not participate in hemiacetal formation, thus preserving the aldehyde group.[15][18][19]
Oxidation
Aldehydes are among the most easily oxidized organic compounds and can be oxidized by atmospheric oxygen to form carboxylic acids.[4][7] This degradation pathway should be considered during long-term storage. Storage under an inert atmosphere (e.g., nitrogen or argon) at cool temperatures (4°C) is recommended to maintain chemical integrity.[1]
Experimental Protocol for Solubility Determination
A reliable method for quantitatively determining the equilibrium solubility of this compound is the Isothermal Shake-Flask Method .[20][21] This method is considered the gold standard for its accuracy and reliability.
Step-by-Step Methodology
-
Preparation: Ensure the this compound and all solvents are of high purity.[21]
-
Sample Addition: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solid ensures that saturation is reached.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solute has settled. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any undissolved solute.
-
Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis Spectroscopy.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[20]
Visualizations
Molecular Interactions Governing Solubility
Caption: Key functional groups and their corresponding intermolecular forces.
Experimental Workflow for Solubility Determination
Caption: Standard procedure for the shake-flask solubility method.
References
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Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Available at: [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Laboratory Synthesis of 4-Benzyloxybutanal
Abstract
This document provides a detailed, two-step protocol for the synthesis of 4-benzyloxybutanal, a valuable bifunctional intermediate in complex organic synthesis. The strategy involves the initial selective protection of one hydroxyl group of 1,4-butanediol via a Williamson ether synthesis to yield 4-benzyloxybutan-1-ol. The subsequent step employs a Swern oxidation to convert the primary alcohol to the target aldehyde with high fidelity, avoiding over-oxidation. This guide explains the causality behind procedural choices, offers detailed characterization methods, and emphasizes critical safety protocols, making it suitable for researchers in synthetic chemistry and drug development.
Introduction and Synthetic Rationale
This compound is a versatile synthetic building block possessing both a reactive aldehyde for carbon-carbon bond formation (e.g., Wittig, aldol, or reductive amination reactions) and a stable benzyl ether protecting group.[1][2] This structural motif is instrumental in the multi-step synthesis of pharmaceuticals and other complex organic molecules where sequential functionalization is required.
The synthesis is logically approached in two distinct stages:
-
Monobenzylation of 1,4-Butanediol: To differentiate the two hydroxyl groups of the starting material, a selective monoprotection is necessary. The Williamson ether synthesis is a robust and high-yielding method for this transformation.
-
Mild Oxidation of 4-Benzyloxybutan-1-ol: The conversion of the remaining primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Several methods are available, including the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation.[3] The Swern oxidation is selected for this protocol due to its high yields, tolerance of various functional groups, and avoidance of toxic heavy-metal reagents like chromium, which is a known carcinogen.[4][5][6]
Overall Synthetic Workflow
The two-step synthesis proceeds from a commercially available diol to the final aldehyde product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part I: Synthesis of 4-Benzyloxybutan-1-ol
This procedure is adapted from established Williamson ether synthesis methodologies.[7] The reaction selectively forms the monobenzyl ether by using one equivalent of base and benzylating agent.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1,4-Butanediol | 90.12 | 18.02 g (16.9 mL) | 200 | 2.0 |
| Sodium Hydride (60% disp.) | 40.00 | 4.00 g | 100 | 1.0 |
| Benzyl Bromide | 171.04 | 17.10 g (11.9 mL) | 100 | 1.0 |
| Anhydrous THF | - | 400 mL | - | - |
| Saturated NH₄Cl (aq) | - | 150 mL | - | - |
| Diethyl Ether | - | 300 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Step-by-Step Procedure
-
Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Add sodium hydride (60% dispersion in mineral oil, 4.00 g, 100 mmol) to the flask. Suspend the NaH in 100 mL of anhydrous tetrahydrofuran (THF).
-
Substrate Addition: In a separate flask, dissolve 1,4-butanediol (18.02 g, 200 mmol) in 200 mL of anhydrous THF. Add this solution dropwise to the NaH suspension at 0 °C (ice bath) over 30 minutes. Causality: Adding the diol slowly to the base at low temperature controls the exothermic reaction and the evolution of hydrogen gas. Using an excess of the diol favors the mono-alkoxide formation, minimizing the formation of the dibenzylated product.
-
Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Benzylation: Cool the mixture back to 0 °C. Add a solution of benzyl bromide (17.10 g, 100 mmol) in 100 mL of anhydrous THF dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the benzyl bromide starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 150 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to yield 4-benzyloxybutan-1-ol as a colorless oil.
Part II: Swern Oxidation to this compound
This protocol utilizes the Swern oxidation, a mild and efficient method for synthesizing aldehydes from primary alcohols.[8] The reaction proceeds through a highly reactive chloro(dimethyl)sulfonium chloride intermediate.[9]
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Oxalyl Chloride | 126.93 | 1.90 g (1.3 mL) | 15 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 2.34 g (2.1 mL) | 30 | 3.0 |
| 4-Benzyloxybutan-1-ol | 180.24 | 1.80 g | 10 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 5.06 g (7.0 mL) | 50 | 5.0 |
| Anhydrous DCM | - | 100 mL | - | - |
| Water | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Step-by-Step Procedure
-
Setup: Equip a 250 mL flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Activator Preparation: Add anhydrous dichloromethane (DCM, 50 mL) and oxalyl chloride (1.3 mL, 15 mmol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add a solution of dimethyl sulfoxide (2.1 mL, 30 mmol) in 10 mL of anhydrous DCM dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes. Causality: This step forms the reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride, with the evolution of CO and CO₂ gas.[10] Maintaining a very low temperature is critical to prevent side reactions and decomposition of this intermediate.[8]
-
Alcohol Addition: Add a solution of 4-benzyloxybutan-1-ol (1.80 g, 10 mmol) in 15 mL of anhydrous DCM dropwise over 10 minutes, again keeping the temperature below -65 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (7.0 mL, 50 mmol) dropwise to the reaction mixture. After addition, remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes. Causality: The hindered organic base deprotonates the carbon adjacent to the oxygen, facilitating an intramolecular elimination (via a five-membered ring transition state) to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[9]
-
Quenching and Workup: Add 50 mL of water to the flask and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).
-
Washing: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Note: The crude product will contain dimethyl sulfide, which has a strong, unpleasant odor. All work should be conducted in a well-ventilated fume hood.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to afford this compound as a clear oil.
Mechanism of the Swern Oxidation
The Swern oxidation mechanism involves three key stages: activation of DMSO, formation of the alkoxysulfonium salt, and base-mediated elimination.[3][10]
Caption: Key stages of the Swern oxidation mechanism.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.[11][12]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.78 (t, J = 1.5 Hz, 1H, -CH O)
-
δ 7.40 - 7.28 (m, 5H, Ar-H )
-
δ 4.51 (s, 2H, -O-CH₂ -Ph)
-
δ 3.52 (t, J = 6.2 Hz, 2H, -CH₂ -O-CH₂Ph)
-
δ 2.55 (td, J = 7.2, 1.5 Hz, 2H, -CH₂ -CHO)
-
δ 1.98 (p, J = 6.7 Hz, 2H, -CH₂-CH₂ -CH₂-)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 202.3 (-C HO)
-
δ 138.4 (Ar-C quat)
-
δ 128.4 (Ar-C H)
-
δ 127.7 (Ar-C H)
-
δ 127.6 (Ar-C H)
-
δ 73.0 (-O-C H₂-Ph)
-
δ 69.5 (-C H₂-O-CH₂Ph)
-
δ 41.0 (-C H₂-CHO)
-
δ 22.1 (-CH₂-C H₂-CH₂-)
-
-
FT-IR (neat, cm⁻¹):
-
~3030 (Ar C-H stretch)
-
~2940, 2860 (Aliphatic C-H stretch)
-
~2720 (Aldehyde C-H stretch, characteristic)
-
~1725 (Aldehyde C=O stretch, strong)
-
~1100 (C-O ether stretch)
-
Safety and Handling Precautions
Personnel must adhere to strict safety protocols when performing this synthesis.
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and away from moisture.
-
Benzyl Bromide: Lachrymator and corrosive. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Oxalyl Chloride: Highly toxic and corrosive. Reacts vigorously with water and alcohols. The reaction with DMSO is highly exothermic and produces toxic gases. This reagent must be handled with extreme caution in a fume hood.[8]
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Always wear nitrile gloves.
-
Triethylamine: Flammable liquid with a strong, irritating odor.
-
General: A standard laboratory coat, safety glasses, and chemical-resistant gloves must be worn at all times. The Swern oxidation must be performed in a well-ventilated chemical fume hood to avoid inhalation of evolved gases and the dimethyl sulfide byproduct.
References
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
-
NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]
-
University of Georgia Office of Research. Pyridiniumchlorochromate-26299-14-9.docx. [Link]
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Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
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Loba Chemie. PYRIDINIUM CHLOROCHROMATE EXTRA PURE MSDS CAS No. [Link]
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PrepChem.com. Synthesis of A. 4-Benzyloxybutanol. [Link]
-
National Institutes of Health. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. [Link]
-
Beilstein Journals. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. [Link]
-
National Institutes of Health. 4-Benzyloxy-1-butanol. [Link]
-
National Institutes of Health. NMR spectroscopy as a characterization tool enabling biologics formulation development. [Link]
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Application Notes: 4-Benzyloxybutanal as a Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Site-specific bioconjugation is a cornerstone of modern therapeutic and diagnostic development, enabling the precise assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs). The aldehyde functional group, absent in native proteins, provides a unique and powerful handle for bioorthogonal ligation.[1] This guide details the application of 4-benzyloxybutanal, a bifunctional linker featuring a reactive aldehyde and an acid-labile benzyloxy protecting group.[2][3] We explore its utility in forming stable covalent linkages through reductive amination and oxime/hydrazone formation, and discuss the strategic advantage of its cleavable ether bond for payload release applications. Detailed protocols for protein conjugation, purification, and characterization are provided to empower researchers in leveraging this versatile tool for their drug development and research needs.
Introduction: The Power of Aldehyde Chemistry in Bioconjugation
The covalent attachment of molecules such as drugs, imaging agents, or polymers to biomolecules has revolutionized medicine and life sciences. The success of these conjugates, particularly in targeted therapies like ADCs, is critically dependent on the linker connecting the payload to the biomolecule.[4][5] An ideal linker must be stable in circulation to prevent premature payload release but allow for efficient cleavage at the target site.[6][7]
Aldehyde-reactive chemistry offers a highly chemoselective strategy for bioconjugation.[8] Since aldehydes are not naturally present on the surface of proteins, their introduction—either through genetic encoding of an "aldehyde tag" or by chemical modification of protein glycans—creates a unique reactive site for precise, controlled conjugation.[1][]
This compound emerges as a particularly strategic linker. It provides a terminal aldehyde for covalent bond formation while the benzyloxy group serves as a protecting group that can be cleaved under acidic conditions.[2] This dual functionality makes it suitable for constructing both stable bioconjugates and advanced drug delivery systems designed for pH-dependent payload release in endosomal or lysosomal compartments.[10]
Core Principles and Reaction Mechanisms
The aldehyde group of this compound can be conjugated to biomolecules through two primary, highly efficient pathways: reductive amination with amines and condensation with hydrazides or aminooxy compounds.
Reductive Amination: Forging Stable Amine Bonds
Reductive amination creates a stable secondary amine linkage between the linker's aldehyde and a primary amine on a biomolecule, most commonly the ε-amine of a lysine residue.[11] The reaction proceeds in two steps:
-
Schiff Base Formation: The aldehyde reacts with the amine to form a reversible imine (Schiff base). This step is favored at a slightly alkaline pH (typically 8.0-9.5) to ensure the amine is deprotonated and nucleophilic.[12]
-
Reduction: A mild reducing agent, selectively reduces the imine to a stable C-N single bond. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice as it is stable in aqueous solutions and efficiently reduces the imine without acting on the aldehyde or other functional groups on the protein.[12][13]
This "zero-length" crosslinking method is robust and results in a highly stable conjugate.[12]
Figure 1: Reductive amination workflow.
Hydrazone and Oxime Ligation: pH-Sensitive and Hyper-Stable Linkages
Alternatively, the aldehyde can react with aminooxy or hydrazide moieties to form oxime and hydrazone linkages, respectively.[14][15] These reactions are highly specific and can be performed under mild, physiological conditions.[16]
-
Hydrazone Linkage: Formed by reacting the aldehyde with a hydrazide-functionalized molecule. Hydrazone bonds are notably pH-sensitive and can be hydrolyzed under the acidic conditions found in endosomes and lysosomes (pH 4.8-6.0), making them an excellent choice for cleavable linkers in drug delivery systems.[10][16]
-
Oxime Linkage: Formed by reacting the aldehyde with an aminooxy-functionalized molecule. Oxime bonds are significantly more stable to hydrolysis across a wide pH range compared to hydrazones, making them ideal for applications requiring long-term stability.[17][18][19]
The formation of both linkages is typically most efficient at a slightly acidic pH (5.0-7.0).[18]
Figure 2: Oxime and hydrazone ligation pathways.
Comparative Data for Linkage Strategies
The choice of conjugation chemistry dictates the properties of the final bioconjugate. The following table summarizes key parameters and characteristics to guide experimental design.
| Parameter | Reductive Amination | Hydrazone Ligation | Oxime Ligation |
| Reacting Groups | Aldehyde + Primary Amine (Lysine) | Aldehyde + Hydrazide | Aldehyde + Aminooxy |
| Resulting Linkage | Secondary Amine | Hydrazone (C=N-N) | Oxime (C=N-O) |
| Optimal pH | 8.0 - 9.5[12] | 5.0 - 7.0 | 5.0 - 7.0[18] |
| Required Reagents | NaBH₃CN or similar reductant[13] | None (Aniline catalyst optional)[20] | None (Aniline catalyst optional)[21] |
| Linkage Stability | Very High (Stable C-N bond) | Moderate (Cleavable at low pH)[10] | High (More stable than hydrazone)[17][19] |
| Key Application | Stable conjugates, Surface immobilization | pH-triggered drug release | Stable conjugates, Bio-imaging |
Experimental Protocols
The following protocols provide a starting point for the use of this compound. Optimization may be required based on the specific properties of the biomolecule and payload.
Protocol 1: Protein Conjugation via Reductive Amination
This protocol describes the conjugation of this compound to primary amines (lysine residues) on a model protein like Bovine Serum Albumin (BSA).
Materials:
-
Protein solution (e.g., 10 mg/mL BSA in 0.1 M Sodium Borate Buffer, pH 8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Sodium Cyanoborohydride (NaBH₃CN) solution (e.g., 5 M in 1 M NaOH, prepare fresh)
-
Purification column (e.g., Size-Exclusion Chromatography, SEC)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
To the protein solution, add the this compound stock solution to achieve a final molar excess of 20-50 fold over the protein. Mix gently by inversion.
-
Note: The optimal molar ratio should be determined empirically.
-
-
Initiation of Conjugation:
-
Add NaBH₃CN solution to a final concentration of 50-100 mM.
-
Incubate the reaction at 37°C for 4-6 hours or at 4°C overnight with gentle agitation.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 100 mM to consume any unreacted aldehyde. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and reducing agent by purifying the conjugate using a desalting or SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm conjugation via SDS-PAGE (slight increase in MW) and quantify the degree of labeling using MALDI-TOF mass spectrometry.
-
Protocol 2: Payload Attachment via Oxime Ligation
This protocol assumes the protein has been pre-functionalized with this compound as described above, creating an aldehyde-tagged protein.
Materials:
-
Aldehyde-tagged protein (from Protocol 1) in 0.1 M MES buffer or PBS, pH 6.0.
-
Aminooxy-functionalized payload (e.g., Aminooxy-PEG-Fluorophore).
-
Anhydrous DMSO.
-
Purification column (SEC or dialysis).
Procedure:
-
Reagent Preparation:
-
Prepare a 10-20 mM stock solution of the aminooxy-payload in anhydrous DMSO.
-
-
Reaction Setup:
-
To the aldehyde-tagged protein solution, add the aminooxy-payload stock solution to achieve a 10-20 fold molar excess.
-
Incubate the reaction for 2-4 hours at 37°C or 12-16 hours at room temperature. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the final bioconjugate from excess payload using SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm successful payload conjugation using UV-Vis spectroscopy (if the payload is a chromophore) and determine the final drug-to-antibody ratio (DAR) or degree of labeling using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[22]
-
Strategic Application: The Cleavable Benzyl Ether
A key feature of this compound is its acid-labile benzyl ether group.[2] While stable at neutral pH, this bond can be cleaved under moderately acidic conditions (e.g., pH < 4), which are not typically encountered in circulation but are characteristic of the lysosomal compartments of cells. This functionality can be exploited in advanced drug delivery designs where the linker itself is part of a larger payload construct, allowing for release upon internalization into a target cell.
Figure 3: Overall workflow using this compound.
Conclusion
This compound offers a compelling combination of reactivity and strategic functionality for bioconjugation. Its aldehyde group enables the formation of highly stable (via reductive amination or oxime ligation) or controllably cleavable (via hydrazone ligation) bonds under mild, biocompatible conditions.[11][18] The presence of an acid-labile benzyloxy group further expands its utility for sophisticated drug delivery applications. By providing robust and detailed protocols, this guide serves as a practical resource for scientists and researchers aiming to construct precisely defined bioconjugates for a new generation of therapeutics and diagnostics.
References
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Application Notes and Protocols for the Wittig Reaction with 4-Benzyloxybutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Olefination of Functionalized Aldehydes
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction's power lies in its ability to introduce an alkene at a specific, predetermined location within a molecule.[2] This is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates where precise structural control is paramount.
This guide focuses on the practical application of the Wittig reaction to 4-benzyloxybutanal , an aliphatic aldehyde featuring a benzyl ether protecting group. The presence of this functional group necessitates careful consideration of reaction conditions to ensure its integrity throughout the transformation. We will explore the underlying mechanistic principles that govern stereoselectivity and provide detailed, field-proven protocols for conducting this olefination with both stabilized and non-stabilized ylides.
Mechanistic Insights: The Key to Controlling Stereochemistry
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the electrophilic carbonyl carbon of an aldehyde or ketone.[3] The reaction culminates in the formation of an alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[4] The stereochemical outcome of the reaction—that is, the predominance of the (E) or (Z)-alkene—is intimately linked to the nature of the ylide employed.
The currently accepted mechanism involves the formation of a four-membered ring intermediate called an oxaphosphetane.[1][4]
-
Non-stabilized ylides (where the group attached to the carbanion is an alkyl or aryl group) react rapidly and irreversibly to form the oxaphosphetane. Steric factors in the transition state favor the formation of the cis-oxaphosphetane, which subsequently decomposes to yield the (Z)-alkene .
-
Stabilized ylides (bearing an electron-withdrawing group like an ester or ketone) react more slowly and the initial formation of the oxaphosphetane is reversible. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to afford the (E)-alkene .[4]
Experimental Protocols for the Olefination of this compound
The following protocols are designed to be robust and adaptable for the Wittig reaction on this compound. The benzyl ether is stable under these conditions, making it an excellent protecting group for the hydroxyl functionality.
Protocol 1: Synthesis of 5-Benzyloxy-1-pentene using a Non-Stabilized Ylide ((Z)-Alkene Selective)
This protocol details the formation of a terminal alkene from this compound using methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Hexanes
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq.).
-
Add anhydrous THF to form a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq.) portion-wise. The characteristic orange-red color of the ylide should develop.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. To remove the byproduct, suspend the residue in hexanes and pass it through a short plug of silica gel, eluting with hexanes or a low polarity hexanes/ethyl acetate mixture. The non-polar alkene will elute, while the more polar triphenylphosphine oxide will be retained on the silica.
-
Concentrate the eluent to yield the purified 5-benzyloxy-1-pentene.
-
Protocol 2: Synthesis of Ethyl 6-Benzyloxy-2-hexenoate using a Stabilized Ylide ((E)-Alkene Selective)
This protocol utilizes a commercially available or readily prepared stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to favor the formation of the (E)-alkene.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Dichloromethane (DCM) or Toluene
-
This compound
-
Hexanes
-
Ethyl acetate
Procedure:
-
Wittig Reaction:
-
To a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in anhydrous DCM or toluene.
-
Stir the reaction mixture at room temperature. Stabilized ylides are less reactive, so the reaction may require longer stirring times (12-24 hours) or gentle heating (40-50 °C) to proceed to completion. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The resulting residue contains the product and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. The triphenylphosphine oxide is typically more polar than the desired ester and will elute later.
-
Combine the fractions containing the product and concentrate under reduced pressure to obtain pure ethyl 6-benzyloxy-2-hexenoate.
-
Summary of Reaction Conditions and Expected Outcomes
| Ylide Type | Example Ylide | Base | Solvent | Temperature | Expected Major Product | Stereoselectivity |
| Non-Stabilized | Methylenetriphenylphosphorane | KOtBu, n-BuLi | THF, Ether | 0 °C to RT | 5-Benzyloxy-1-pentene | Terminal (No E/Z) |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | None (stable ylide) | DCM, Toluene | RT to 50 °C | Ethyl (E)-6-Benzyloxy-2-hexenoate | >95:5 (E:Z) |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete ylide formation (non-stabilized). | Ensure anhydrous conditions. Use a fresh, strong base. Confirm the quality of the phosphonium salt. |
| Low reactivity of stabilized ylide. | Increase reaction time and/or temperature. | |
| Aldehyde degradation. | Use freshly distilled or purified aldehyde. | |
| Difficult Removal of Triphenylphosphine Oxide | Co-elution during chromatography. | Suspend the crude mixture in a non-polar solvent (e.g., hexanes or a hexanes/ether mixture) and filter through a plug of silica gel.[5] |
| Precipitation with the product. | Consider alternative purification methods such as crystallization if the product is a solid. | |
| Poor Stereoselectivity | Presence of lithium salts with non-stabilized ylides can decrease Z-selectivity. | Use salt-free ylide generation methods (e.g., with sodium or potassium bases) for higher Z-selectivity. |
| Insufficient equilibration with stabilized ylides. | Ensure the reaction has gone to completion to allow for thermodynamic equilibration to the E-isomer. |
Alternative Methodologies
For cases where the Wittig reaction proves problematic, or if exclusive (E)-alkene formation is critical, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[1] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than a corresponding stabilized Wittig ylide, and generally provides excellent (E)-selectivity. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, greatly simplifying purification.
References
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
-
University of Missouri – Kansas City. (2007). Experiment 8: Wittig Reaction. [Link]
-
Organic Reactions. The Wittig Reaction. [Link]
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]
-
National Institutes of Health. (2018). Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
ACS Publications. (2011). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]
-
ACS Publications. The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins. [Link]
-
Common-Organic-Chemistry.com. Wittig Reaction - Wittig Reagents (in situ). [Link]
Sources
The Strategic Application of 4-Benzyloxybutanal in Solid-Phase Organic Synthesis: A Guide to Scaffolding and Library Generation
In the landscape of modern drug discovery and high-throughput chemical synthesis, the principles of solid-phase organic synthesis (SPOS) remain paramount for the efficient generation of molecular libraries. This guide delves into the strategic application of a versatile bifunctional building block, 4-benzyloxybutanal , in the realm of SPOS. We will explore its utility in the construction of complex molecular scaffolds, with a particular focus on the synthesis of substituted piperidine frameworks, a common motif in many pharmacologically active compounds. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both the theoretical underpinnings and practical, field-tested protocols for the successful implementation of this compound in a solid-phase synthetic workflow.
Introduction: The Unique Advantages of this compound in SPOS
This compound is a unique reagent that possesses two key functional groups amenable to solid-phase chemistry: a terminal aldehyde and a benzyl-protected primary alcohol.[1] This bifunctionality allows for a sequential and controlled series of reactions on a solid support. The aldehyde serves as a reactive handle for initial immobilization or for the introduction of diversity elements through reactions such as reductive amination.[2][3] The benzyl ether acts as a stable protecting group for the hydroxyl functionality, which can be later unmasked to participate in subsequent transformations, such as intramolecular cyclizations. The choice of the benzyl group is strategic, as it is stable to a wide range of reaction conditions yet can be cleaved under relatively mild and specific conditions, most commonly through catalytic hydrogenation.[4][5]
This dual functionality makes this compound an ideal candidate for the synthesis of heterocyclic structures, particularly N-substituted piperidines, on a solid support. The following sections will provide a detailed protocol for such a synthesis, highlighting the causality behind each experimental step.
Core Application: Solid-Phase Synthesis of N-Substituted Piperidines
The following workflow outlines the synthesis of a library of N-substituted piperidines using this compound. This strategy involves the initial immobilization of a primary amine onto a solid support via reductive amination with this compound, followed by deprotection of the benzyl ether and an intramolecular cyclization to form the piperidine ring.
Experimental Workflow Overview
Figure 1: A high-level overview of the solid-phase synthesis workflow for N-substituted piperidines using this compound.
Protocol 1: Solid-Phase Synthesis of an N-Aryl Piperidine Scaffold
This protocol details the synthesis of an N-aryl piperidine derivative on a solid support, beginning with an amine-functionalized resin.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Amino-functionalized Merrifield Resin | e.g., Sigma-Aldrich | 100-200 mesh, 1% DVB |
| This compound | e.g., Combi-Blocks | >95% |
| Sodium Triacetoxyborohydride (STAB) | e.g., Acros Organics | Synthesis Grade |
| Dichloromethane (DCM) | e.g., Fisher Scientific | Anhydrous |
| N,N-Dimethylformamide (DMF) | e.g., VWR | Anhydrous |
| 1,2-Dichloroethane (DCE) | e.g., Alfa Aesar | Anhydrous |
| Acetic Acid (AcOH) | e.g., J.T. Baker | Glacial |
| Palladium on Carbon (Pd/C) | e.g., Strem Chemicals | 10 wt. % |
| Ammonium Formate | e.g., TCI | >98% |
| Trifluoroacetic Acid (TFA) | e.g., Oakwood Chemical | Reagent Grade |
| Diisopropylethylamine (DIPEA) | e.g., Combi-Blocks | Reagent Grade |
Step-by-Step Methodology
Part A: Resin Preparation and Reductive Amination
-
Resin Swelling: In a fritted syringe, place the amino-functionalized Merrifield resin (1.0 g, ~1.0 mmol/g loading). Swell the resin in DCM (10 mL) for 30 minutes, followed by washing with DMF (3 x 10 mL).
-
Reductive Amination:
-
To the swollen resin, add a solution of this compound (5.0 mmol, 5 eq.) in a 1:1 mixture of anhydrous DCE and DMF (10 mL).
-
Add glacial acetic acid (0.5 mmol, 0.5 eq.) to the suspension.
-
Allow the mixture to react for 1 hour at room temperature with gentle agitation. This step facilitates the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (STAB) (5.0 mmol, 5 eq.) portion-wise over 10 minutes. Causality: STAB is a mild and selective reducing agent for imines, well-suited for solid-phase synthesis as it is less likely to reduce other functional groups.[4]
-
Agitate the reaction mixture for 24 hours at room temperature.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.
-
Part B: Benzyl Ether Deprotection
-
Catalyst Suspension: In a separate flask, suspend 10% Pd/C (0.1 g) in methanol (5 mL).
-
Hydrogenolysis:
-
Swell the resin from Part A in methanol (10 mL).
-
Add a solution of ammonium formate (10 mmol, 10 eq.) in methanol (5 mL). Causality: Ammonium formate serves as a hydrogen transfer reagent, generating hydrogen in situ for the catalytic hydrogenation. This is often more convenient and safer than using a hydrogen gas cylinder.[6]
-
Add the Pd/C suspension to the resin mixture.
-
Heat the reaction to 60 °C and agitate for 12-24 hours.
-
Filter the resin to remove the catalyst and wash thoroughly with methanol, DMF, and DCM. Dry the resin under vacuum.
-
Part C: Intramolecular Cyclization and Cleavage
-
Intramolecular Reductive Amination:
-
Swell the deprotected resin in a 1:1 mixture of DCE and DMF (10 mL).
-
Add glacial acetic acid (0.5 mmol, 0.5 eq.) and STAB (5.0 mmol, 5 eq.).
-
Agitate the mixture for 24 hours at room temperature to facilitate the intramolecular cyclization to form the piperidine ring.
-
Wash the resin as described in Part A.
-
-
Cleavage from Resin:
-
Treat the resin with a solution of 20% TFA in DCM (10 mL) for 2 hours at room temperature. Causality: TFA is a strong acid that cleaves the product from the acid-labile linker of the Merrifield resin.[7]
-
Collect the filtrate and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
-
Visualization of the Synthetic Route
Figure 2: Chemical transformation sequence for the solid-phase synthesis of an N-aryl piperidine.
Trustworthiness and Validation
The protocols described herein are based on well-established and validated reactions in solid-phase organic synthesis.[4][8][9] The success of each step can be monitored using standard analytical techniques. For instance, the disappearance of the primary amine on the resin after reductive amination can be confirmed by a Kaiser test. The cleavage of the benzyl ether can be monitored by the disappearance of the aromatic protons of the benzyl group in the NMR spectrum of a small cleaved sample. The final product purity should be assessed by HPLC and its identity confirmed by mass spectrometry.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for solid-phase organic synthesis. Its application extends beyond the synthesis of simple piperidines. By modifying the primary amine starting material or by further derivatizing the piperidine scaffold on-resin, vast libraries of complex molecules can be generated for screening in drug discovery programs.[5][10] The protocols provided in this guide offer a robust starting point for researchers looking to leverage the unique chemical properties of this compound to accelerate their research and development efforts.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Synthetic Pages. (2001). solid-supported reductive amination. Retrieved from [Link]
- Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 424-429.
-
SciELO. (2012). Highlights in the solid-phase organic synthesis of natural products and analogues. Retrieved from [Link]
-
PubMed. (2001). Solid phase synthesis of complex natural products and libraries thereof. Retrieved from [Link]
-
PubMed. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. Retrieved from [Link]
-
MDPI. (2019). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Retrieved from [Link]
-
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
- Park, S. B., & Lee, J. S. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(11), 13394–13431.
Sources
- 1. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) [mdpi.com]
- 4. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid phase synthesis of complex natural products and libraries thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. syntheticpages.org [syntheticpages.org]
- 9. scielo.br [scielo.br]
- 10. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Benzyloxybutanal as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Benzyloxybutanal, a stable, protected form of 4-hydroxybutanal, has emerged as a highly valuable and versatile C4 building block. Its bifunctional nature—possessing a terminal aldehyde and a protected primary alcohol—allows for its elaboration into a diverse array of nitrogen-containing heterocyclic compounds. This guide provides an in-depth exploration of the utility of this compound as a precursor for synthesizing key heterocyclic systems, including pyrrolidines, pyridines, and tetrahydro-β-carbolines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols designed for reproducibility and scalability.
The Strategic Advantage of this compound
This compound serves as a synthetic equivalent of γ-hydroxybutyraldehyde, a molecule prone to intramolecular cyclization to form 2-hydroxytetrahydrofuran. The benzyl ether protecting group imparts significant stability, allowing the aldehyde functionality to undergo a wide range of chemical transformations without interference from the latent hydroxyl group. This stability is crucial for multi-step syntheses. The benzyl group can be readily removed in a final step via catalytic hydrogenation, unmasking the hydroxyl group for further functionalization or to serve as a key pharmacophoric element.
This unique combination of features makes this compound an ideal starting point for constructing heterocycles where a hydroxypropyl side chain is desired, a common motif in biologically active molecules.
Synthesis of Substituted Pyrrolidines via Reductive Amination
The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs and natural products.[1][2] The most direct and efficient method for converting this compound into N-substituted pyrrolidines is through a tandem intramolecular reductive amination sequence.
Mechanistic Rationale
The synthesis proceeds via two key stages that can be performed in a single pot:
-
Iminium Ion Formation: The aldehyde reacts with a primary amine to form an intermediate imine (or Schiff base). In the presence of an acid, this is protonated to form a highly electrophilic iminium ion.
-
Intramolecular Cyclization & Reduction: While an intermolecular reaction is possible, the key step involves the in-situ removal of the benzyl protecting group via catalytic hydrogenation. The liberated primary alcohol then attacks the iminium ion (or the imine is reduced to a secondary amine, which then cyclizes onto the deprotected alkyl chain). A more common and controlled laboratory approach involves a direct reductive amination to form the secondary amine, followed by a separate deprotection and cyclization step, or more commonly, direct cyclization of the intermediate amino alcohol.
A highly efficient and widely used laboratory method is direct reductive amination with a primary amine to form the acyclic secondary amine. The resulting product, N-substituted-4-benzyloxybutylamine, can then be deprotected and cyclized to afford the desired pyrrolidine.
Reductive amination is one of the most effective methods for forming C-N bonds.[3] The choice of reducing agent is critical; it must be selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of acidic conditions which facilitate imine formation.[4]
Workflow for Pyrrolidine Synthesis
Caption: Workflow for N-substituted pyrrolidine synthesis.
Detailed Protocol: Synthesis of 1-Benzyl-2-(hydroxymethyl)pyrrolidine
This protocol details the synthesis of an intermediate that can be further elaborated.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.05 eq). If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature below 25°C.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, N-benzyl-4-benzyloxybutan-1-amine, can be purified by column chromatography on silica gel.
Deprotection/Cyclization: The purified intermediate is then dissolved in ethanol, and Palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the benzyl group is cleaved, leading to spontaneous cyclization to the pyrrolidine product.
Substrate Scope and Expected Yields
The reductive amination protocol is robust and compatible with a wide range of primary amines.
| Amine Substrate | Reducing System | Typical Yield | Reference |
| Aniline | NaBH(OAc)₃, DCE | 70-85% | [5] |
| Benzylamine | NaBH(OAc)₃, DCM | 80-95% | [6] |
| 2-Aminopyrimidine | NaBH₄ / Acetic Acid | 50-75% | [5] |
| Morpholine | HCOOH (Leuckart) | Good | [3] |
Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for the synthesis of tetrahydroisoquinolines and their indole-containing analogues, tetrahydro-β-carbolines (THBCs).[7][8] These scaffolds are central to many alkaloids and pharmacologically active compounds. This compound serves as an excellent aldehyde partner in this reaction, installing a 1-(3-benzyloxypropyl) substituent on the newly formed ring.
Mechanistic Rationale
The reaction mechanism is a classic example of electrophilic aromatic substitution.[9]
-
Iminium Ion Formation: The β-arylethylamine (e.g., tryptamine) condenses with this compound to form a Schiff base. Under acidic conditions (e.g., trifluoroacetic acid, TFA), the imine nitrogen is protonated to generate a highly reactive iminium ion.[10]
-
Mannich-type Cyclization: The electron-rich aromatic ring (the C3 position of the indole in tryptamine) acts as a nucleophile, attacking the electrophilic iminium ion in a 6-endo-trig cyclization. This step temporarily disrupts the aromaticity of the system.[7]
-
Deprotonation/Rearomatization: A proton is lost from the aromatic ring to restore aromaticity, yielding the final tetrahydro-β-carboline product.
Caption: Mechanism of the Pictet-Spengler reaction.
Detailed Protocol: Synthesis of 1-(3-Benzyloxypropyl)-1,2,3,4-tetrahydro-β-carboline
Materials:
-
Tryptamine (1.0 eq)
-
This compound (1.1 eq)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tryptamine (1.0 eq) in anhydrous toluene or DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound (1.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction by pouring it into a stirred solution of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired tetrahydro-β-carboline.
Reaction Parameters and Scope
The Pictet-Spengler reaction is generally high-yielding, but conditions may need optimization based on the nucleophilicity of the aromatic ring.
| β-Arylethylamine | Acid Catalyst | Solvent | Temp. | Typical Yield | Reference |
| Tryptamine | TFA | DCM | RT | 85-95% | [11] |
| Phenethylamine | HCl (reflux) | Toluene | 110°C | Lower | [7] |
| 3,4-Dimethoxyphenethylamine | TFA | DCM | RT | 80-90% | [10] |
Note: Electron-donating groups on the aromatic ring, such as methoxy groups, activate the ring towards electrophilic substitution and facilitate the reaction under milder conditions.[10]
Proposed Synthesis of Substituted Pyridines
Direct synthesis of pyridines from this compound is less straightforward than for five-membered rings. However, it can serve as a key component in classical pyridine syntheses, such as the Hantzsch or Bohlmann-Rahtz synthesis, by first being converted into a suitable intermediate.[12] A plausible strategy involves a Knoevenagel condensation followed by a cyclocondensation.
Proposed Synthetic Strategy
-
Step 1 (Knoevenagel Condensation): this compound is reacted with an active methylene compound, such as ethyl acetoacetate, in the presence of a base (e.g., piperidine) to form a new α,β-unsaturated carbonyl compound.
-
Step 2 (Cyclocondensation): This intermediate can then undergo a cyclocondensation reaction with an enamine or an equivalent, followed by oxidation, to construct the pyridine ring.
Caption: Proposed workflow for pyridine synthesis.
This approach provides a modular way to construct highly substituted pyridines, where the substituents can be tuned by choosing different active methylene compounds and enamine partners.[13]
Conclusion
This compound stands out as a premier building block for heterocyclic chemistry. Its inherent stability and versatile aldehyde functionality provide a reliable entry point to several classes of high-value nitrogen heterocycles. The protocols detailed herein for the synthesis of pyrrolidines and tetrahydro-β-carbolines are robust, scalable, and founded on well-understood reaction mechanisms. While pyridine synthesis is more complex, this compound can be readily incorporated into established multi-component strategies. For researchers in drug discovery and process development, mastering the application of this precursor opens a direct and efficient pathway to novel and diverse chemical entities.
References
- Babu, M. N., Sharma, L., & Madhavan, V. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research, 4(3), 903-909.
- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Ignatovich, J., et al. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. ARKIVOC, 2008(ix), 42-51. [Link]
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
-
St-Jean, F. (2014). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]
-
van der Heijden, G. S., et al. (2011). Enantioselective BINOL-Phosphoric Acid Catalyzed Pictet-Spengler Reactions of N-Benzyltryptamine. Radboud Repository. [Link]
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). ChemistrySelect. [Link]
- Ignatovich, J., et al. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes... Arkivoc.
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Troubleshooting & Optimization
Preventing the oxidation of 4-Benzyloxybutanal during storage
Welcome to the technical support guide for 4-Benzyloxybutanal. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile aldehyde in their synthetic workflows. Due to its chemical structure, this compound is susceptible to oxidation, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights into understanding, preventing, diagnosing, and remedying oxidation to ensure the integrity of your starting material and the success of your research.
Section 1: The "Why" - Understanding the Oxidation of this compound
FAQ: What is happening to my this compound during storage?
Your this compound is likely undergoing autoxidation, a common degradation pathway for aldehydes.[1][2] This process is a free-radical chain reaction initiated by atmospheric oxygen, and it converts the aldehyde functional group into a carboxylic acid—in this case, 4-benzyloxybutanoic acid.[3][4] The reaction is often accelerated by exposure to light, heat, and trace metal impurities.[5]
The core issue is the aldehyde proton (the hydrogen attached to the carbonyl carbon), which is susceptible to abstraction.[6][7] This initiates a cascade that ultimately degrades your material.
Mechanism Deep Dive: Aldehyde Autoxidation
The conversion of this compound to 4-benzyloxybutanoic acid proceeds via a well-understood radical-chain mechanism.[3]
-
Initiation: A radical initiator (In•), which can be a trace impurity or formed by light, abstracts the aldehydic hydrogen to form an acyl radical.
-
Propagation:
-
The acyl radical reacts rapidly with molecular oxygen (O₂) to form an acyl peroxy radical.
-
This acyl peroxy radical then abstracts a hydrogen from another molecule of this compound, forming a peroxy acid and regenerating the acyl radical to continue the chain.
-
-
Termination/Conversion: The formed peracid can then react with another molecule of the aldehyde in a Baeyer-Villiger-type oxidation to yield two molecules of the final carboxylic acid product.[3]
Caption: Autoxidation of this compound to its carboxylic acid.
Section 2: Proactive Prevention - The Ultimate Guide to Storage
Proper storage is the most critical factor in maintaining the purity of this compound. The goal is to eliminate the factors that initiate and propagate the oxidation chain reaction: oxygen, light, and heat.
FAQ: What are the ideal storage conditions?
To maximize shelf-life, the compound must be stored under a specific set of conditions that minimize exposure to oxidative triggers.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces the rate of chemical reactions, including oxidation.[2] Do not freeze unless specified, as this can cause moisture condensation upon thawing. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is a key reactant in the autoxidation process.[1] Argon is preferred due to being denser than air, providing a better blanket. |
| Light | Amber Vial / Dark Location | Protects the compound from UV light, which can initiate the formation of free radicals.[1] |
| Container | Tightly Sealed Glass Bottle | Prevents ingress of oxygen and moisture. Use a cap with a chemically inert liner (e.g., PTFE). |
FAQ: Should I use an antioxidant?
Yes, for long-term storage or if the aldehyde will be handled frequently, adding a free-radical scavenger is a highly effective strategy.[2]
| Antioxidant | Recommended Concentration | Mechanism of Action & Notes |
| Butylated Hydroxytoluene (BHT) | 50–100 ppm (0.005–0.01%) | A phenolic antioxidant that efficiently scavenges peroxy radicals, terminating the oxidation chain reaction.[8][9][10] It is widely used and effective at low concentrations.[8][11] Ensure it is compatible with your downstream chemistry. |
| Hydroquinone (HQ) | 100–200 ppm (0.01–0.02%) | Another effective phenolic radical scavenger. Often used as a polymerization inhibitor for reactive monomers. |
Experimental Protocol: Preparing this compound for Long-Term Storage
This protocol details the steps to properly store a new or freshly purified bottle of the aldehyde.
-
Preparation: Obtain a clean, dry amber glass bottle with a PTFE-lined cap. If using an antioxidant, prepare a stock solution of BHT in a compatible, volatile solvent (e.g., diethyl ether).
-
Antioxidant Addition (Optional): Add the calculated volume of BHT stock solution to the aldehyde to achieve a final concentration of 50-100 ppm. Mix thoroughly.
-
Inert Gas Sparging:
-
Insert a long needle connected to a regulated source of dry argon or nitrogen into the bottle, ensuring the tip is below the surface of the liquid.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas gently through the aldehyde for 5–10 minutes to displace dissolved oxygen.
-
-
Sealing:
-
While maintaining a positive pressure of inert gas, remove the vent needle first, followed by the gas inlet needle.
-
Immediately seal the bottle tightly with the PTFE-lined cap.
-
For extra protection, wrap the cap and neck of the bottle with Parafilm®.
-
-
Storage: Place the sealed bottle in a refrigerator at 2–8°C in a designated dark area.
Caption: Workflow for the proper storage of this compound.
Section 3: Diagnosis & Troubleshooting
FAQ: How can I tell if my this compound has oxidized?
The first signs are often physical. The aldehyde should be a clear, colorless to pale yellow liquid. Increased yellowing or the presence of crystalline precipitate (the carboxylic acid impurity) are visual indicators of degradation. However, analytical confirmation is essential for quality control. The primary impurity to quantify is 4-benzyloxybutanoic acid.[12][13][14][15][16]
FAQ: What analytical methods can confirm and quantify oxidation?
¹H NMR Spectroscopy: This is a rapid and effective method.
-
This compound (Aldehyde): Look for the characteristic aldehyde proton signal at ~9.8 ppm (triplet).
-
4-Benzyloxybutanoic Acid (Acid): The presence of a broad singlet between 10–12 ppm is a definitive sign of the carboxylic acid impurity.
-
Quantification: By integrating the aldehyde proton peak against a distinct, stable peak of the parent molecule (e.g., one of the benzylic protons at ~4.5 ppm), you can determine the relative purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the more volatile aldehyde from the less volatile carboxylic acid.
-
The appearance of a new, later-eluting peak corresponding to the mass of 4-benzyloxybutanoic acid (194.23 g/mol ) confirms oxidation.[12][13][14][15][16]
-
Derivatization with an agent like DNPH can improve detection limits for trace amounts of aldehyde.[17]
Caption: Decision tree for troubleshooting this compound purity.
Section 4: Remediation - Purifying Oxidized Aldehyde
FAQ: My aldehyde is oxidized. Can I still use it?
This depends entirely on the tolerance of your subsequent reaction. Many reactions, such as Grignard additions or reductions, will be negatively impacted by the acidic impurity. For most applications, purification is strongly recommended to ensure stoichiometric accuracy and prevent side reactions.
Experimental Protocol: Purification via Mild Basic Wash
This liquid-liquid extraction protocol is effective for removing the acidic 4-benzyloxybutanoic acid impurity.
-
Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
CAUTION: Swirl gently at first and vent the funnel frequently to release CO₂ gas produced from the acid-base reaction.
-
Perform two to three washes, checking the pH of the aqueous layer to ensure it remains basic (pH > 8).
-
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of NaCl (brine) to remove residual water and bicarbonate.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
QC & Storage: Immediately confirm the purity of the recovered aldehyde by ¹H NMR and store it properly using the protocol described in Section 2 .
For aldehydes that are sensitive to base or for removing other non-acidic impurities, flash column chromatography on silica gel is a viable alternative.[18] A non-polar eluent system, such as hexane/ethyl acetate, will typically elute the less polar aldehyde before the more polar carboxylic acid.[18][19]
References
-
Radical-chain mechanism for aldehyde autoxidation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Butylated Hydroxytoluene (BHT) antioxidant. (n.d.). PerfumersWorld. Retrieved January 16, 2026, from [Link]
-
General reaction mechanism of n-aldehyde oxidation by OH radical. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Vial, J., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.
- Reactive aldehyde chemistry explains the missing source of hydroxyl radicals. (2024).
-
Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Is it possible to purify aldehyde by column? (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
- Hamilton, R. F. Jr, et al. (1995).
-
Aldehydes and Ketones - Testing for Carbonyl Compounds. (n.d.). A-Level Chemistry. Retrieved January 16, 2026, from [Link]
- Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
-
BHA & BHT in Food & Nutrition. (n.d.). Knowde. Retrieved January 16, 2026, from [Link]
- AUTOXIDATION OF BENZALDEHYDE. (2009). University of Florida Digital Collections.
-
Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved January 16, 2026, from [Link]
- Narayan, B. (n.d.). Autoxidation, Oxidation of aldehyde. GD College, Begusarai.
- Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, PMC, NIH.
- SAFETY D
-
What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? (2020). Quora. Retrieved January 16, 2026, from [Link]
-
Butylated hydroxytoluene. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
- Loder, D. J. (1940). Purification of aldehyde-ketone mixtures.
-
BHT (Butylated Hydroxytoluene). (n.d.). Kao. Retrieved January 16, 2026, from [Link]
-
BHT. (n.d.). L'Oréal. Retrieved January 16, 2026, from [Link]
- Acetaldehyde reactions during wine bottle storage. (2019). PubMed.
-
Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 16, 2026, from [Link]
- Chlorine-free method for the oxidation of residual aldehydes on TEMPO-oxidized cellulose. (n.d.). SpringerLink.
- Oxidation at the Benzylic Position with KMnO4 and MnO2. (2020). YouTube.
-
What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate. Retrieved January 16, 2026, from [Link]
-
4-(Benzyloxy)butanoic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- Ashenhurst, J. (2018).
- Aromatic Side Chain Oxidation to Carboxylic Acid. (2019). YouTube.
- Benzylic Oxid
-
Mechanism for the oxidation of benzylic alcohols to aromatic ketones. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
4-(benzyloxy)butanoic acid (C11H14O3). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]
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- 10. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 11. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 12. 4-(Benzyloxy)butanoic acid | CymitQuimica [cymitquimica.com]
- 13. 4-(Benzyloxy)butanoic acid | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Benzyloxybutyric acid 95 10385-30-5 [sigmaaldrich.com]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Side reactions and byproduct formation in 4-Benzyloxybutanal synthesis
Welcome to the technical support guide for the synthesis of 4-benzyloxybutanal. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, focusing on the formation of side products and troubleshooting persistent issues. Our guidance is rooted in established chemical principles and practical, field-tested experience to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common methods for synthesizing this compound, and what are their primary drawbacks?
The most prevalent method for synthesizing this compound is the oxidation of the corresponding primary alcohol, 4-benzyloxy-1-butanol. Several oxidation reagents are commonly employed, each with its own set of advantages and potential for side reactions.
| Oxidation Method | Common Reagents | Primary Drawbacks & Common Side Products |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | Formation of foul-smelling dimethyl sulfide, requires strictly anhydrous conditions and low temperatures (-78 °C) to avoid side reactions like Pummerer rearrangement.[1][2][3][4][5] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin periodinane | Reagent can be explosive under certain conditions, relatively expensive, and the byproduct, 2-iodoxybenzoic acid (IBX), can be difficult to remove.[6][7][8][9] |
| TEMPO-Catalyzed Oxidation | (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO), co-oxidant (e.g., NaOCl, PhI(OAc)₂) | Potential for over-oxidation to the carboxylic acid, and with certain co-oxidants, halogenation of the aromatic ring can occur.[10][11][12][13][14] |
| Chromium-Based Oxidations | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) | Toxicity of chromium reagents, acidic conditions can lead to cleavage of the benzyl ether, and over-oxidation is a common issue.[15][16] |
FAQ 2: I am observing a significant amount of 4-benzyloxybutanoic acid in my product mixture. What is causing this over-oxidation, and how can I prevent it?
Over-oxidation of the desired aldehyde to the corresponding carboxylic acid is a frequent challenge, particularly with stronger oxidizing agents or when reaction conditions are not carefully controlled.[16][17][18]
Causality: The aldehyde product, this compound, can exist in equilibrium with its hydrate form in the presence of water. This hydrate can be further oxidized to the carboxylic acid.[19] This is especially problematic with chromium-based reagents and can also occur in TEMPO-catalyzed systems if the reaction is not quenched promptly.[10][15]
Preventative Measures:
-
Choice of Reagent: Employ milder oxidizing agents that are less prone to over-oxidation, such as Dess-Martin periodinane (DMP) or a carefully controlled Swern oxidation.[2][3][7][8]
-
Reaction Conditions:
-
Use an excess of the starting alcohol (4-benzyloxy-1-butanol) to ensure the oxidizing agent is consumed before it can react with the aldehyde product.[16][17]
-
For oxidations that are amenable to it, distill the aldehyde as it is formed to remove it from the reaction mixture.[16][17]
-
Ensure strictly anhydrous conditions, especially for Swern and related oxidations, to minimize hydrate formation.
-
-
Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction immediately upon consumption of the starting material.
FAQ 3: My final product is showing impurities that I suspect are from the cleavage of the benzyl ether protecting group. Under what conditions is this likely to occur?
The benzyl ether is a robust protecting group but can be cleaved under certain oxidative or acidic conditions.[20][21]
Causality:
-
Oxidative Cleavage: Some strong oxidizing agents can attack the benzylic position, leading to the formation of benzaldehyde and 1,4-butanediol derivatives.[22][23][24]
-
Acidic Cleavage: Strongly acidic conditions, which can be present with certain chromium-based oxidants or during an acidic workup, can lead to the cleavage of the benzyl ether.
Preventative Measures:
-
pH Control: Maintain neutral or mildly basic conditions throughout the reaction and workup.
-
Reagent Selection: Avoid strongly acidic or highly aggressive oxidizing agents. DMP and Swern oxidations are generally performed under neutral or basic conditions and are less likely to cleave the benzyl ether.[3][6][7]
FAQ 4: I am observing the formation of high molecular weight species in my product. What could be the cause?
The formation of higher molecular weight byproducts often points to self-condensation or polymerization of the aldehyde product.
Causality:
-
Aldol Condensation: In the presence of base, this compound, which has α-hydrogens, can undergo self-aldol condensation to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.[25][26][27] This is more likely to occur during a basic workup or if the product is stored under basic conditions.
-
Cannizzaro Reaction: While less common for aldehydes with α-hydrogens, under strongly basic conditions, a disproportionation reaction can occur where one molecule of the aldehyde is reduced to the alcohol and another is oxidized to the carboxylic acid.[28][29][30][31][32]
Preventative Measures:
-
Neutral Workup: Perform the reaction workup under neutral or slightly acidic conditions to prevent base-catalyzed condensation.
-
Prompt Purification: Purify the aldehyde product as soon as possible after the reaction is complete.
-
Proper Storage: Store the purified this compound under neutral conditions and at a low temperature to minimize degradation.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Symptoms:
-
Low recovery of the desired product after purification.
-
TLC analysis shows multiple spots, indicating a mixture of products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Ensure the correct stoichiometry of the oxidizing agent. Monitor the reaction by TLC until the starting alcohol is consumed. Consider a slight excess of the oxidant if necessary, but be mindful of over-oxidation. |
| Over-oxidation | Switch to a milder oxidizing agent like DMP.[7][8] If using a stronger oxidant, use an excess of the starting alcohol and consider distilling the product as it forms.[16][17] |
| Product Instability | Avoid prolonged exposure to acidic or basic conditions during workup. Purify the product promptly after the reaction. |
| Side Reactions | Refer to the specific troubleshooting guides for aldol condensation and benzyl ether cleavage. |
Problem 2: Difficulty in Removing Byproducts
Symptoms:
-
Co-elution of impurities with the product during column chromatography.
-
NMR spectrum shows persistent impurity peaks even after purification.
Possible Byproducts & Purification Strategies:
| Byproduct | Identification | Purification Strategy |
| 4-Benzyloxybutanoic Acid | Acidic proton in ¹H NMR, broad O-H stretch in IR. | Wash the crude product with a dilute aqueous solution of sodium bicarbonate to extract the acidic byproduct. |
| Unreacted 4-Benzyloxy-1-butanol | Broad O-H peak in ¹H NMR and IR. | Careful column chromatography with a gradient elution system can separate the more polar alcohol from the less polar aldehyde. |
| Aldol Condensation Products | Higher molecular weight peaks in mass spectrometry, complex olefinic and aldehydic signals in ¹H NMR. | Flash chromatography is generally effective. If the condensation product is significantly less polar (after dehydration), it will elute earlier. |
| IBX (from DMP oxidation) | Insoluble in many organic solvents. | Filter the reaction mixture through a pad of Celite to remove the insoluble IBX byproduct before workup. |
| Dimethyl Sulfide (from Swern oxidation) | Strong, unpleasant odor. | Can be removed by rotary evaporation under a well-ventilated fume hood. Rinsing glassware with bleach can help to mitigate the odor.[3] |
Experimental Protocols & Visualizations
Protocol: Dess-Martin Periodinane (DMP) Oxidation of 4-Benzyloxy-1-butanol
This protocol is recommended for its mild conditions and high selectivity for the aldehyde.[6][7][8][9]
Materials:
-
4-Benzyloxy-1-butanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Dissolve 4-benzyloxy-1-butanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMP (1.1 to 1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Troubleshooting Logic for Oxidation of 4-Benzyloxy-1-butanol
Caption: Troubleshooting flowchart for common issues in the oxidation of 4-benzyloxy-1-butanol.
Reaction Pathway: Common Side Reactions
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Managing the stability of 4-Benzyloxybutanal in acidic or basic media
Welcome to the technical support resource for 4-Benzyloxybutanal. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this versatile bifunctional molecule. Instead of a rigid manual, we present a series of troubleshooting guides and frequently asked questions (FAQs) that address the real-world stability challenges encountered during experimental work. Our focus is on the causality behind these issues and providing robust, field-proven solutions.
Overview of this compound Stability
This compound is a valuable synthetic intermediate, featuring a reactive aldehyde and a benzyl ether protecting group.[1][2][3][4] This dual functionality is its strength, but also the source of its instability. Successful application requires a nuanced understanding of the lability of both the aldehyde moiety and the ether linkage under various reaction conditions.
The primary points of reactivity are:
-
The Aldehyde: Susceptible to oxidation, and under acidic or basic conditions, can undergo various reactions including acetalization, aldol condensation, and hydration.[1][5][6]
-
The α-Hydrogens: The hydrogens on the carbon adjacent to the aldehyde are acidic (pKa ≈ 17), making them prone to deprotonation by base, leading to enolate formation.[5]
-
The Benzyl Ether: A robust protecting group, but labile under strongly acidic or reductive (hydrogenolysis) conditions.[7][8][9][10]
The following table summarizes the general stability profile:
| Condition | Stability | Primary Degradation/Reaction Pathways |
| Strongly Acidic (e.g., HCl, H₂SO₄, heat) | Low | Cleavage of the benzyl ether to form 1,4-butanediol derivatives; Acetal formation.[7][8] |
| Mildly Acidic (e.g., AcOH, buffered systems) | Moderate | Generally stable, but risk of acetal formation with alcohol solvents/reagents.[8] |
| Strongly Basic (e.g., NaOH, KOH, alkoxides) | Low | Aldol condensation (self-reaction) leading to dimers and polymers.[5][11] |
| Mildly Basic (e.g., K₂CO₃, Et₃N) | Moderate | Risk of aldol condensation, especially with prolonged reaction times or elevated temperatures. |
| Oxidative (e.g., Air, Light, Peroxides) | Low | Autoxidation of the aldehyde to 4-benzyloxybutanoic acid.[1] |
| Reductive (e.g., H₂, Pd/C) | Low | Cleavage of the benzyl ether (hydrogenolysis) to yield 4-hydroxybutanal and toluene.[7][9] |
| Storage (Recommended) | High | Stable when stored at 4°C under an inert atmosphere (Nitrogen/Argon) and protected from light.[1] |
Troubleshooting & FAQs
This section addresses the most common issues encountered when working with this compound.
FAQ 1: My reaction in basic media is giving a complex mixture of high-molecular-weight impurities. What is happening and how can I prevent it?
Short Answer: You are likely observing a self-initiated Aldol condensation. This compound possesses acidic α-hydrogens, which are readily deprotonated by base to form an enolate that then attacks another molecule of the aldehyde.
In-Depth Analysis:
Under basic conditions, aldehydes with α-hydrogens are highly susceptible to aldol reactions.[5][11] The process for this compound proceeds as follows:
-
Enolate Formation: A base removes a proton from the carbon alpha to the carbonyl group, creating a resonance-stabilized enolate anion.
-
Nucleophilic Attack: This enolate is a potent nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of this compound.
-
Aldol Adduct: A β-hydroxy aldehyde (an "aldol") is formed.
-
Condensation: This adduct can then easily dehydrate, especially with heat, to form an α,β-unsaturated aldehyde, which can continue to react, leading to polymeric material.
It is crucial to distinguish this from the Cannizzaro reaction , which occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[12][13][14][15] Since this compound has α-hydrogens, the aldol pathway is overwhelmingly favored.
Caption: Aldol condensation pathway for this compound.
Mitigation Strategies:
-
Temperature Control: Perform the reaction at the lowest possible temperature (e.g., 0 °C to -78 °C) to slow the rate of self-condensation.
-
Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) if the goal is to form the enolate for a subsequent reaction. For general basic conditions, use the mildest base that achieves the desired transformation (e.g., K₂CO₃, DIPEA).
-
Slow Addition: Add the base or the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.
-
Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon) to prevent base-catalyzed oxidation.
FAQ 2: I am trying to remove a silyl protecting group (e.g., TBS) with acid, but I'm also cleaving the benzyl ether. How can I improve selectivity?
Short Answer: The benzyl ether, while generally robust, is susceptible to cleavage by strong acids, especially at elevated temperatures.[7][8] The key is to use milder, buffered acidic conditions or alternative deprotection strategies.
In-Depth Analysis:
Acid-catalyzed cleavage of a benzyl ether typically proceeds via protonation of the ether oxygen, making it a good leaving group. The resulting departure of the alcohol is facilitated by the formation of the highly stable benzyl carbocation, which is then quenched.
Caption: Acid-catalyzed cleavage of the benzyl ether linkage.
Troubleshooting Protocol:
-
Use Buffered Acidic Systems: Instead of strong mineral acids, use buffered reagents. For silyl ether deprotection, options include:
-
HF-Pyridine or TBAF: These fluoride sources are highly selective for silicon-oxygen bonds over benzyl ethers.
-
Acetic Acid/THF/Water (TFA as catalyst): A milder protic acid system that can often remove silyl groups at room temperature without significant benzyl ether cleavage.[8]
-
-
Choose a More Labile Silyl Group: If designing a synthesis, use a more acid-labile silyl ether like triethylsilyl (TES) instead of tert-butyldimethylsilyl (TBS), as it can be removed under gentler conditions.[8]
-
Avoid Heat: If acidic conditions are unavoidable, maintain the reaction at room temperature or below. Heat dramatically accelerates the rate of ether cleavage.
FAQ 3: My pure this compound sample developed an acidic pH and showed a new peak in the NMR after a few days on the bench. What is this impurity?
Short Answer: Your aldehyde has oxidized to the corresponding carboxylic acid, 4-benzyloxybutanoic acid. Aldehydes are highly susceptible to autoxidation in the presence of atmospheric oxygen.[1]
In-Depth Analysis:
The aldehyde-to-carboxylic acid oxidation is a free-radical chain reaction that is initiated by light, heat, or trace metal impurities.[1] This is the most common degradation pathway for aldehydes during storage and handling. The presence of the newly formed carboxylic acid can then catalyze other degradation pathways.
Prevention and Handling Protocol:
This protocol is critical for maintaining the integrity of your material.
-
Procurement: Purchase high-purity material from a reliable source. Upon receipt, verify purity by GC or NMR.
-
Inert Atmosphere: Never handle or store this compound open to the air for extended periods.
-
Aliquoting: When you open a new bottle, immediately aliquot the material into smaller, single-use vials under a stream of dry Nitrogen or Argon.
-
Storage: Store all vials in a desiccator at the recommended temperature (4°C) with the headspace flushed with an inert gas.[1]
-
-
Protection from Light: Use amber glass vials or wrap vials in aluminum foil to prevent photo-initiated oxidation.
-
Solvent Purity: When making stock solutions, use high-purity, peroxide-free solvents. Ethers like THF and Dioxane are particularly prone to forming peroxides, which can accelerate aldehyde degradation.
FAQ 4: How can I reliably monitor the purity and stability of my this compound samples over time?
Short Answer: A combination of chromatographic and spectroscopic methods should be used. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) is excellent for structural confirmation and identifying degradation products.
Recommended Analytical Methods:
| Method | Purpose | Key Considerations & Expected Results |
| ¹H NMR | Structural verification and identification of major impurities. | Pure Sample: Look for the characteristic aldehyde proton signal (~9.8 ppm), benzylic protons (~4.5 ppm), and aromatic protons (~7.3 ppm). Degraded Sample: Appearance of a broad peak >10 ppm (carboxylic acid proton) and potential disappearance of the aldehyde signal. |
| GC-MS | Purity assessment and detection of volatile impurities. | Provides a purity percentage (e.g., area % from FID). MS helps identify degradation products like 4-benzyloxybutanoic acid, benzyl alcohol, or aldol adducts.[16][17] |
| HPLC-UV | Quantitative stability-indicating analysis. | Develop a method to separate the parent compound from potential degradation products.[16][18][19] The UV detector is sensitive to the aromatic ring. This is the preferred method for formal stability studies.[20][21] |
| FT-IR | Functional group confirmation. | A strong C=O stretch around 1720-1740 cm⁻¹ confirms the aldehyde. A C-O ether stretch around 1105-1118 cm⁻¹ confirms the benzyl ether.[1] |
For trace-level analysis, derivatization of the aldehyde with reagents like 2,4-dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to create highly chromophoric or electron-capturing derivatives suitable for HPLC-UV or GC-ECD/MS analysis, respectively.[17][22]
Caption: Workflow for assessing the stability of this compound.
References
-
Filo. (2025, July 30). Which compounds do not undergo the Cannizzaro reaction?. Retrieved from [Link]
-
Quora. (2018, December 2). Why do aldehydes with no alpha hydrogen give the Cannizaro reaction?. Retrieved from [Link]
-
JoVE. (2023, April 30). Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. Journal of Visualized Experiments. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- ACS Publications. (2024, December 16). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Quora. (2016, November 2). What is stability of aldehyde and ketone?. Retrieved from [Link]
-
YouTube. (2018, December 31). benzyl ether cleavage. Erland Stevens. Retrieved from [Link]
- Journal of the American Chemical Society. (n.d.).
-
MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics. Retrieved from [Link]
-
University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 22). Acidity of aldehydes and ketones and enolate formation. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
- Royal Society of Chemistry. (2021, May 22). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods.
-
Reddit. (2022, September 12). Benzyl ether cleavage in presence of thiourea?. r/Chempros. Retrieved from [Link]
-
University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]
-
Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 4-Benzyloxybutanol. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
All Things Stem Cell. (n.d.). 4-(Benzyloxy)butanal. Retrieved from [Link]
-
CeMines. (n.d.). 4-(Benzyloxy)butanal. Retrieved from [Link]
- BenchChem. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (2025, August 8). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
- BenchChem. (n.d.). stability of 4-methoxybenzoic acid under acidic and basic conditions.
- ResearchGate. (n.d.). The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study.
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Technical Support Center: Scalable Synthesis and Purification of 4-Benzyloxybutanal
Welcome to the technical support center for the synthesis and purification of 4-benzyloxybutanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will address common challenges, from reaction optimization to final product purification, in a practical question-and-answer format. Our focus is on explaining the causality behind experimental choices to ensure both scalability and high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent method involves a two-step process: first, the generation of 4-hydroxybutanal, followed by its protection as a benzyl ether. A common laboratory-scale synthesis involves the benzylation of commercially available 4-hydroxybutanal using benzyl bromide and a suitable base.[1] For scalability, the synthesis often starts with the hydroformylation of allyl alcohol to produce 4-hydroxybutanal, which is then protected.[2][3]
Q2: Why is the aldehyde group in this compound a concern for stability?
A2: The aldehyde functional group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, light, or metal catalysts.[1] This oxidative degradation is the most significant stability concern, leading to the formation of the corresponding carboxylic acid, 4-(benzyloxy)butanoic acid.[1] This impurity can complicate purification and affect the yield and purity of subsequent reactions. Proper storage at 4°C under an inert atmosphere like nitrogen is crucial to maintain chemical integrity.[4]
Q3: What are the key safety considerations when working with the reagents for this synthesis?
A3: Key reagents require careful handling. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Bases like sodium hydride (NaH), if used, are highly flammable and react violently with water; they must be handled under an inert atmosphere. Solvents like toluene and diethyl ether are flammable. Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Q4: Can 4-benzyloxybutanol be used as a starting material?
A4: Yes, 4-benzyloxybutanol is a viable precursor. It can be oxidized to the desired this compound using a variety of oxidation reagents, such as those used in Swern or Dess-Martin periodinane oxidations. This route is advantageous if 4-benzyloxybutanol is more readily available or if the direct benzylation of 4-hydroxybutanal proves problematic due to side reactions.
Synthetic Protocol & Workflow
The following protocol details the Williamson ether synthesis, a reliable method for preparing this compound from 4-hydroxybutanal.
Experimental Protocol: Benzylation of 4-Hydroxybutanal
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
4-Hydroxybutanal (or its cyclic hemiacetal, 2-hydroxytetrahydrofuran)
-
Benzyl Bromide (BnBr)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Silver Oxide (Ag₂O)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) to the flask.
-
Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 4-hydroxybutanal (1.0 equivalent) in anhydrous toluene and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.05 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash successively with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography to yield pure this compound.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., NaH, K₂CO₃) may be old or deactivated by moisture.[6] 2. Wet Reagents/Solvents: Water will quench the alkoxide intermediate and react with the base.[5] 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Insufficient Reaction Time: Williamson ether synthesis can be slow. | 1. Use a fresh bottle of base. Ensure NaH is handled under strictly anhydrous and inert conditions.[6] 2. Use freshly distilled, anhydrous solvents. Ensure all glassware is thoroughly flame-dried under vacuum before use.[5] 3. If the reaction stalls at room temperature, consider gently heating to 40-50 °C, while monitoring for side products. 4. Continue monitoring by TLC. If the reaction has stalled, a small additional charge of the base and benzyl bromide may be necessary.[5] |
| Multiple Spots on TLC (Low Yield) | 1. Side Reactions: The primary competing reaction is the oxidation of the aldehyde to a carboxylic acid.[1] 2. Incomplete Reaction: Unreacted 4-hydroxybutanal remains. 3. Formation of Dibenzyl Ether: If excess benzyl bromide and base are used, or if water is present, benzyl alcohol can form and subsequently react. | 1. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction to minimize contact with oxygen. 2. Ensure sufficient reaction time or consider gentle heating. Check the stoichiometry and quality of reagents. 3. Use a precise stoichiometry of reagents. Ensure all reagents and solvents are anhydrous. |
| Product is Contaminated with a Carboxylic Acid Impurity | Oxidation of Aldehyde: The aldehyde group is sensitive and has likely been oxidized to 4-(benzyloxy)butanoic acid by air.[1] | 1. During workup, perform an aqueous wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to extract the acidic impurity into the aqueous layer. 2. Conduct the reaction and workup under an inert atmosphere. |
| Product is Contaminated with a Higher Boiling Point Impurity | Over-alkylation/Side Products: This could be dibenzyl ether or other byproducts. | 1. Purify via fractional vacuum distillation, carefully collecting the fraction at the correct boiling point. 2. Use flash column chromatography for more challenging separations. |
| Difficulty in Purifying by Distillation (Product Decomposition) | Thermal Instability: The compound may decompose at high temperatures. The boiling point is ~276 °C at atmospheric pressure.[1] | 1. Use Vacuum Distillation: This is the preferred method as it significantly lowers the boiling point, preventing thermal decomposition.[7] 2. Avoid Overheating: Use a silicone oil bath and ensure the pot temperature does not significantly exceed the vapor temperature. |
Reaction and Side-Reaction Pathways
Caption: Desired synthesis and potential side reactions.
Purification and Analysis Guide
Q5: What is the best method for purifying this compound on a large scale?
A5: For scalable purification, vacuum distillation is the most effective method. It separates the product from non-volatile impurities (like salts and base residue) and other components with different boiling points. This technique is crucial because it allows the distillation to occur at a lower temperature, which prevents the thermal degradation that might occur at its atmospheric boiling point.[7]
Q6: When should I use column chromatography instead of distillation?
A6: Column chromatography is preferred when impurities have boiling points very close to that of the product, making separation by distillation difficult. It is also highly effective for removing colored impurities or side products with different polarities. While highly effective, it is generally less scalable and more solvent-intensive than distillation.
Q7: How can I confirm the purity of my final product?
A7: A combination of analytical techniques is recommended for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is excellent for identifying non-volatile impurities, such as the starting material (4-hydroxybenzaldehyde is more polar) or the carboxylic acid oxidation product.[8]
-
Gas Chromatography (GC): GC is ideal for assessing the presence of volatile impurities and residual solvents.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified standard.[8]
The complementary use of both HPLC and GC provides the most complete picture of product purity.[9]
References
- Google Patents. (2022). CN114149312A - Preparation method of 4-hydroxybutanal.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
-
Organic Chemistry Portal. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Available at: [Link]
- Horita, K., Yoshioka, T., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 4-Benzyloxybutanol. Available at: [Link]
- Google Patents. (1977). US4029711A - 4-Hydroxy-n-butyraldehyde from allyl alcohol and formaldehyde.
-
ResearchGate. (2024). A flexible and scalable synthesis of 4′-thionucleosides. Available at: [Link]
-
Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. Available at: [Link]
-
ResearchGate. (2014). Large Scale Green Synthesis of 1,2,4-Butanetriol. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). 4-Hydroxybutanal. Available at: [Link]
- Somei, M., et al. (n.d.). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
-
Weber Lab. (n.d.). 4-(Benzyloxy)butanal. Available at: [Link]
-
All Things Stem Cell. (n.d.). 4-(Benzyloxy)butanal. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Benzyloxybutanal
For researchers, scientists, and professionals in drug development, the precise quantification of intermediates like 4-Benzyloxybutanal is a cornerstone of robust process control and quality assurance. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, offering not just protocols, but the scientific rationale behind the choice of each technique. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, empowering you to select and implement the optimal method for your specific analytical challenge.
Introduction to this compound and its Analytical Significance
This compound is a versatile bifunctional molecule, featuring both an aldehyde and a benzyl ether. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The aldehyde group is reactive and can participate in a variety of chemical transformations, while the benzyl ether serves as a protecting group for the alcohol functionality.[2]
The accurate quantification of this compound is critical for several reasons:
-
Reaction Monitoring: Tracking the consumption of this compound in a chemical reaction allows for the determination of reaction kinetics and endpoint.
-
Purity Assessment: Quantifying the amount of this compound in a sample is essential for determining its purity and identifying potential impurities.
-
Stability Studies: The aldehyde functional group is susceptible to oxidation, and quantifying its degradation over time is crucial for establishing shelf-life and storage conditions.[1]
This guide will delve into the practical application of three powerful analytical techniques for the quantification of this important synthetic intermediate.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound. The presence of the benzene ring in the benzyloxy group allows for sensitive detection by UV absorbance.
Principle of HPLC-UV
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a reversed-phase C18 column is ideal, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard.
Experimental Protocol: HPLC-UV
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Standard HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. A linear regression of this data will yield an equation (y = mx + c) and a correlation coefficient (R²) that should be ≥ 0.999. The concentration of this compound in the sample can then be calculated using this equation.[4]
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Specificity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis, and the mass spectrometer provides highly specific detection and structural information.
Principle of GC-MS
In GC, a sample is vaporized and injected into a heated column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification and quantification.
Experimental Protocol: GC-MS
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | GC-MS system |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration within the calibration range.
Data Analysis
Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Characteristic ions for this compound would need to be determined experimentally, but likely fragments would arise from the benzyl group (m/z 91) and cleavage of the ether bond. A calibration curve is constructed by plotting the peak area of a specific ion against the concentration of the standards.
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. Quantification is achieved by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.
Principle of qNMR
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. In qNMR, a known amount of an internal standard is added to a sample containing the analyte. By comparing the integral of a non-overlapping signal from the analyte to a signal from the internal standard, the concentration of the analyte can be calculated.
Experimental Protocol: qNMR
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher for adequate signal dispersion.
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., CDCl₃).
-
Internal Standard: A certified internal standard with a simple spectrum and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis
The concentration of this compound can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * C_standard
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
For this compound, the aldehydic proton signal (around 9-10 ppm) is an excellent choice for quantification as it is typically in a clear region of the spectrum.[6][7]
Logical Relationship in qNMR Quantification
Caption: Logical flow for calculating concentration using qNMR.
Comparative Analysis of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation and UV detection | Chromatographic separation and mass-based detection | Nuclear magnetic resonance |
| Selectivity | Moderate to High | Very High | High |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) | Moderate (mg/mL range) |
| Throughput | High | Medium | Low |
| Quantification | External calibration | External calibration | Absolute (with internal standard) |
| Cost | Low to Moderate | High | High |
| Best For | Routine QC, purity analysis | Trace analysis, impurity identification | Purity of reference standards, structural confirmation |
Conclusion and Recommendations
For the routine quantification of this compound in a quality control setting, HPLC-UV offers an excellent balance of performance, cost, and throughput. Its simplicity and robustness make it the workhorse for most applications.
When higher selectivity and sensitivity are required, for instance, in the analysis of complex matrices or for trace-level impurity profiling, GC-MS is the superior choice. The structural information provided by the mass spectrometer is invaluable for unambiguous identification.
qNMR stands out as a primary ratio method for the certification of reference materials or when an absolute quantification without a specific reference standard of the analyte is needed. While it has lower throughput, its accuracy and precision are unparalleled for establishing the purity of starting materials.
By understanding the principles, advantages, and limitations of each of these analytical techniques, researchers and drug development professionals can confidently select and implement the most appropriate method for the quantification of this compound, ensuring the quality and integrity of their work.
References
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University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations. Retrieved from [Link]
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Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 4-Benzyloxy-3-methoxybenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Micromeritics. (n.d.). Sample Preparation for Breakthrough Analysis. Retrieved from [Link]
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A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-Benzyloxybutanal
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. 4-Benzyloxybutanal, a versatile intermediate in organic synthesis, is no exception. Its aldehyde functionality and benzyl ether group make it a valuable building block, but also susceptible to specific impurities that can impact downstream reactions and the quality of the final product.[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices and present supporting data to guide you in selecting the optimal method for your needs.
Introduction to this compound and Its Impurity Profile
This compound (C₁₁H₁₄O₂) is an organic compound featuring both an aldehyde and a benzyl ether functional group.[1] This bifunctionality allows for its use in the synthesis of more complex molecules, particularly in pharmaceutical chemistry. The purity of this compound is critical, as impurities can interfere with subsequent synthetic steps, leading to lower yields and the introduction of unwanted side products.
The most common impurities in this compound are typically related to its synthesis and degradation pathways. These include:
-
4-Benzyloxy-1-butanol: The corresponding alcohol, which may be present as an unreacted starting material or a product of over-reduction.
-
4-Benzyloxybutanoic acid: The oxidation product of the aldehyde, a common degradation pathway for aldehydes exposed to air.
-
Benzyl Bromide and 4-Hydroxybutanal: Residual starting materials from a typical synthesis route.
A robust analytical method must be able to separate and quantify the parent compound from these potential impurities with high selectivity and sensitivity.
The Analytical Challenge: Choosing Between HPLC and GC-MS
Both HPLC and GC-MS are workhorse techniques in the pharmaceutical and chemical industries for purity determination.[2] However, their fundamental principles of separation and detection offer distinct advantages and disadvantages for the analysis of a molecule like this compound.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For non-volatile or thermally labile compounds, HPLC is often the method of choice.
Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile and thermally stable compounds in the gas phase based on their interaction with a stationary phase. The mass spectrometer then provides powerful identification capabilities based on the mass-to-charge ratio of the compound and its fragments.
The following sections will detail optimized methodologies for both techniques and provide a comparative analysis of their performance for this compound purity testing.
HPLC Method: Purity Determination via DNPH Derivatization
Due to the aldehyde functional group's relatively weak UV chromophore, direct HPLC-UV analysis of this compound can lack the sensitivity required for detecting trace impurities. A common and effective strategy to overcome this is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).[3][4][5] This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong UV absorbance at approximately 360 nm, significantly enhancing detection sensitivity.[3][4]
Experimental Protocol: HPLC-UV
1. Sample Preparation (Derivatization):
- Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
- Add 5 mL of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
- Heat the mixture at 60°C for 30 minutes.
- Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
- Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 60% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 360 nm |
| Injection Volume | 10 µL |
Rationale for Methodological Choices:
-
Derivatization: The use of DNPH is a well-established method for enhancing the UV detectability of aldehydes and ketones, allowing for sensitive quantification of both the main component and any carbonyl-containing impurities.[3][4][5] The acidic catalyst ensures a complete and rapid reaction.
-
C18 Column: A C18 column is a versatile and robust choice for reversed-phase chromatography, providing excellent retention and separation for the relatively non-polar DNPH derivatives.
-
Gradient Elution: A gradient of acetonitrile and water allows for the effective separation of compounds with a range of polarities, from the more polar unreacted DNPH to the less polar this compound-DNPH derivative and potential non-polar impurities.[6]
GC-MS Method: A Powerful Tool for Identification and Quantification
Gas chromatography offers high separation efficiency, and when coupled with mass spectrometry, it provides unparalleled identification capabilities. For this compound, direct injection is feasible, though derivatization can sometimes improve peak shape and thermal stability. Here, we present a direct injection method, which simplifies sample preparation.
Experimental Protocol: GC-MS
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with dichloromethane.
- Transfer an aliquot to a GC vial for analysis.
2. GC-MS Conditions:
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes |
| Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Rationale for Methodological Choices:
-
DB-5ms Column: This low-polarity column is well-suited for the separation of a wide range of semi-volatile organic compounds, including those with aromatic moieties like this compound.
-
Temperature Program: The temperature ramp allows for the separation of compounds with different boiling points, starting at a lower temperature to resolve any volatile impurities and ramping up to elute the higher-boiling this compound and related compounds.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, creating a "fingerprint" for each compound that can be compared to spectral libraries for confident identification. The benzylic group is expected to produce a characteristic fragment at m/z 91 (the tropylium ion).[7]
Head-to-Head Comparison: HPLC vs. GC-MS
To provide a clear comparison, the following table summarizes the expected performance of each technique for the purity analysis of this compound, based on hypothetical yet realistic experimental data.
| Performance Metric | HPLC-UV (with DNPH Derivatization) | GC-MS (Direct Injection) |
| Specificity | Excellent for carbonyl compounds. May not detect non-carbonyl impurities (e.g., benzyl bromide). | Excellent. Provides mass spectral data for unambiguous peak identification and can detect a wider range of impurities. |
| Sensitivity (LOD/LOQ) | Very high for carbonyls due to derivatization. Expected LOQ in the low ng/mL range. | High. Expected LOQ in the low to mid ng/mL range. |
| Linearity & Range | Excellent linearity over a wide concentration range (typically 0.1 - 100 µg/mL). | Good linearity, though the range might be slightly narrower than HPLC for some compounds. |
| Precision | High precision (RSD < 2%) is readily achievable. | High precision (RSD < 5%) is achievable with a well-maintained system. |
| Sample Preparation | More complex due to the derivatization step. | Simple "dilute and shoot" approach. |
| Analysis Time | Longer run times (typically 20-30 minutes per sample). | Faster run times (typically 15-20 minutes per sample). |
| Cost (Instrument/Consumables) | Lower initial instrument cost. Consumables (solvents, columns) are a recurring expense. | Higher initial instrument cost. Consumables (columns, carrier gas) are generally less expensive than HPLC solvents. |
Visualizing the Workflow and Impurity Profile
To further clarify the experimental processes and the relationships between this compound and its impurities, the following diagrams are provided.
Conclusion and Recommendations
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific requirements of the analysis.
HPLC with DNPH derivatization is the recommended method for:
-
Routine quality control: Where high sensitivity for the primary analyte and its key carbonyl-containing degradation products is paramount.
-
Quantification of known impurities: When precise and accurate quantification is the primary goal, and the identities of the major impurities are known.
-
Laboratories without access to GC-MS: As a robust and reliable method using more common analytical instrumentation.
GC-MS is the superior choice for:
-
Impurity profiling and identification: When the goal is to identify unknown impurities and gain a comprehensive understanding of the sample's composition. The mass spectral data is invaluable for structural elucidation.
-
Method development and validation: To confirm the identity of peaks observed in the HPLC chromatogram.
-
Screening for a wide range of potential impurities: Including non-carbonyl compounds that would be missed by the HPLC-DNPH method.
For comprehensive characterization, a dual-method approach is often employed in drug development. HPLC provides robust quantification, while GC-MS offers definitive identification, ensuring the highest level of quality and safety for pharmaceutical intermediates like this compound.
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[4][8][9][10] Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, the validation would include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradants.[9] For GC-MS, this is inherent in the mass spectral data. For HPLC, it involves spiking the sample with known impurities and demonstrating their separation.
-
Linearity: Establishing a linear relationship between the concentration of the analyte and the instrumental response over a defined range.[4][9]
-
Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[9]
-
Accuracy: The closeness of the test results to the true value, often assessed by spike recovery experiments.[4][9]
-
Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).[9][10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[4]
A thoroughly validated method provides confidence in the reported purity values, a critical component of scientific integrity and regulatory compliance.
References
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Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
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ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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A Senior Application Scientist's Guide to Aldehyde-Containing Linkers: A Comparative Analysis for Advanced Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical decision point that profoundly influences the stability, efficacy, and therapeutic index of the final conjugate. Among the diverse chemical handles available, the aldehyde functionality stands out for its unique reactivity and bioorthogonality, being absent in native proteins.
This guide provides an in-depth comparison of 4-Benzyloxybutanal with other prominent aldehyde-containing linkers. Moving beyond a simple catalog of options, we will explore the causality behind experimental choices, the nuances of bond stability, and the strategic implications for designing next-generation therapeutics like Antibody-Drug Conjugates (ADCs).
The Strategic Role of the Aldehyde in Bioconjugation
The core principle behind using an aldehyde as a chemical handle is its ability to react chemoselectively with specific nucleophiles, most notably hydrazides and aminooxy groups, under mild, biocompatible conditions. This reaction forms hydrazone and oxime bonds, respectively. This bioorthogonal pairing is central to modern bioconjugation, allowing for the precise attachment of payloads—be it cytotoxic drugs, imaging agents, or polymers—to a target biomolecule.
The selection of the linker that introduces this aldehyde is not trivial. The linker's architecture—whether it's aliphatic or aromatic, flexible or rigid, and how the aldehyde is presented—directly dictates the properties of the resulting conjugate.
A Close Look at this compound
This compound is an aliphatic linker characterized by a four-carbon chain terminating in a primary aldehyde.[1][2][3] Its other terminus features a benzyl ether.
-
Structure and Reactivity : The primary aldehyde group is readily reactive towards nucleophiles like hydrazides and aminooxy compounds.[1][2] The benzyl group serves as a protecting group that is stable under many conditions but can be cleaved under acidic conditions, a feature that could be exploited in specific drug release strategies.[1]
-
Key Characteristics : As an aliphatic aldehyde, it forms linkages that have distinct stability profiles compared to their aromatic counterparts. The flexible four-carbon spacer can influence the spatial orientation and accessibility of an attached payload.
Comparative Analysis with Alternative Aldehyde Linkers
To understand the specific advantages and limitations of this compound, it is essential to compare it with other established aldehyde-based crosslinking strategies.
Glutaraldehyde: The Workhorse of Crosslinking
Glutaraldehyde is a five-carbon dialdehyde, making it a homobifunctional crosslinker. It has been a long-standing tool for applications like enzyme immobilization and tissue fixation.[4]
-
Mechanism of Action : Glutaraldehyde reacts primarily with the ε-amino groups of lysine residues on protein surfaces.[5] However, its behavior in aqueous solution is complex, often involving polymerization before cross-linking occurs, which can lead to a heterogeneous mixture of products.[5][6]
-
Verdict : While effective for creating robust, cross-linked networks, glutaraldehyde lacks the specificity required for constructing precisely defined bioconjugates like ADCs. Its tendency to cause protein polymerization and the complexity of its reaction mechanism make it unsuitable for applications demanding high homogeneity.[4][6]
Succinimidyl 4-formylbenzoate (SFB): The Aromatic Standard
Succinimidyl 4-formylbenzoate (SFB) and its water-soluble variant, Sulfo-SFB, are heterobifunctional linkers that have become a gold standard in targeted bioconjugation.
-
Mechanism of Action : This is a two-step process. First, the N-hydroxysuccinimide (NHS) ester end of SFB reacts efficiently with primary amines (lysines) on a protein, covalently attaching a stable aromatic aldehyde (a 4-formylbenzamide, or 4FB, group).[7][8] This aldehyde-modified protein can then be cleanly reacted with a hydrazide- or aminooxy-functionalized payload.
-
Verdict : SFB offers superior control over glutaraldehyde. The introduction of an aromatic aldehyde is a critical feature, as it leads to the formation of a more stable hydrazone bond compared to that formed from an aliphatic aldehyde.[9] Furthermore, the resulting bis-aryl hydrazone bond is chromophoric, absorbing light around 354 nm, which provides a convenient, non-destructive method for monitoring the conjugation reaction in real-time.[8][10]
The Aldehyde Tag: The Apex of Site-Specificity
The most advanced method for introducing an aldehyde handle is through genetic engineering, using the "aldehyde tag" system.
-
Mechanism of Action : This chemoenzymatic approach involves cloning a short peptide sequence (the sulfatase motif, e.g., LCTPSR) into the gene of the target protein.[11][12] When expressed, the endogenous Formylglycine-Generating Enzyme (FGE) recognizes this tag and oxidizes the cysteine residue into a formylglycine (fGly)—an amino acid bearing a reactive aldehyde.[13][14][15]
-
Verdict : The aldehyde tag method provides unparalleled control, enabling site-specific conjugation at virtually any desired position on the protein. This yields a completely homogeneous product with a precise drug-to-antibody ratio (DAR). The aldehyde can then be targeted by various chemistries, including the formation of highly stable bonds via Hydrazino-iso-Pictet-Spengler (HIPS) ligation.[16][17] The primary trade-off is the significant upfront investment in molecular biology required to engineer and express the tagged protein.
The Critical Factor: Stability of the Resulting Linkage
The ultimate performance of a bioconjugate often hinges on the stability of the covalent bond formed. When using aldehyde linkers, the choice between a hydrazide and an aminooxy nucleophile is pivotal.
-
Hydrazone vs. Oxime Stability : A seminal study by Kalia and Raines provided a direct comparison of the hydrolytic stability of isostructural hydrazones and oximes.[18][19] The findings were unequivocal: oxime linkages are significantly more stable than hydrazone linkages. At a neutral pD of 7.0, the rate constant for the hydrolysis of an oxime was found to be nearly 1000-fold lower than that of simple hydrazones.[18][20][21] This superior stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen in the hydrazone, which makes the C=N bond less susceptible to acid-catalyzed hydrolysis.[18]
-
Aliphatic vs. Aromatic Aldehyde Stability : The stability of the resulting hydrazone is also influenced by the aldehyde precursor. Hydrazones derived from aromatic aldehydes (like those from SFB) exhibit greater stability than those from aliphatic aldehydes (like this compound), an effect attributed to resonance stabilization. However, this relative instability can be strategically employed. For ADCs, a hydrazone linker may be designed to be relatively stable at the physiological pH of blood (7.4) but labile enough to release its payload in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[9]
-
Hydrazino-iso-Pictet-Spengler (HIPS) Ligation : For applications demanding maximum stability, the HIPS ligation offers a superior alternative. This reaction proceeds between an aldehyde tag (fGly) and a specialized HIPS linker, forming an irreversible carbon-carbon bond that is exceptionally stable in human plasma, far exceeding the stability of even oxime linkages.[16][22][23][24]
Data Summary and Visualization
For clarity, the key characteristics of these linkers and the resulting bonds are summarized below.
Table 1: Comparison of Aldehyde-Containing Linker Technologies
| Feature | This compound | Glutaraldehyde | Succinimidyl 4-formylbenzoate (SFB) | Aldehyde Tag (FGE System) |
| Type | Heterobifunctional (Aliphatic Aldehyde) | Homobifunctional (Dialdehyde) | Heterobifunctional (Aromatic Aldehyde) | Chemoenzymatic (Site-Specific Aldehyde) |
| Target Group | Hydrazide, Aminooxy | Primary Amines (e.g., Lysine) | Primary Amines (via NHS ester) | Hydrazide, Aminooxy, HIPS Linkers |
| Specificity | High (for nucleophile) | Low (targets all accessible amines) | High (amine-reactive, then aldehyde-reactive) | Site-Specific (genetically defined) |
| Homogeneity | Moderate | Low (often causes polymerization) | High | Very High (defined DAR) |
| Key Advantage | Simple structure, flexible spacer | Inexpensive, potent crosslinker | Forms stable aromatic hydrazones, reaction is trackable | Ultimate control over conjugation site and stoichiometry |
| Key Disadvantage | Forms less stable aliphatic hydrazones/oximes | Lack of control, potential for aggregation | Requires two-step modification | Requires genetic engineering |
Table 2: Comparative Stability of Aldehyde-Reactive Ligation Chemistries
| Ligation Chemistry | Resulting Bond | Typical pH for Formation | Relative Hydrolytic Stability | Key Application Insight |
| Hydrazone Ligation | Hydrazone (C=N-NH) | 5.0 - 7.0 | Moderate; labile at acidic pH | Suitable for acid-cleavable drug release systems.[25] |
| Oxime Ligation | Oxime (C=N-O) | ~4.5 - 7.0 | High; ~1000x more stable than hydrazones.[18][20] | Preferred for conjugates requiring long-term stability in circulation. |
| HIPS Ligation | C-C Bond | ~5.5 - 7.0 | Exceptionally High; irreversible | Gold standard for stable, non-cleavable ADCs.[16][22] |
Experimental Workflows and Methodologies
A self-validating protocol is essential for reproducible results. Below are generalized workflows for utilizing aldehyde-based linkers.
Experimental Protocol 1: Introduction of Aldehyde Groups onto an Antibody using Sulfo-SFB
Objective: To modify the lysine residues of a monoclonal antibody (mAb) to display reactive aromatic aldehyde groups.
-
Antibody Preparation:
-
Start with a purified mAb at a concentration of 2-10 mg/mL.
-
Buffer exchange the mAb into a modification buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). This pH is optimal for the reaction of NHS esters with primary amines.
-
-
Linker Preparation:
-
Immediately before use, dissolve Sulfo-SFB powder in anhydrous DMSO or water to a concentration of 10-20 mM. NHS esters are susceptible to hydrolysis, so fresh preparation is critical.
-
-
Modification Reaction:
-
Add a calculated molar excess of the Sulfo-SFB solution to the antibody solution. A 5- to 20-fold molar excess is a typical starting point, but this must be optimized for each specific mAb to achieve the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted Sulfo-SFB and reaction byproducts.
-
Perform buffer exchange into a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0) using a desalting column (e.g., Zeba™ Spin Desalting Columns) or tangential flow filtration (TFF). The slightly acidic pH of 6.0 is optimal for the subsequent hydrazone formation.[8]
-
The resulting 4FB-modified antibody is now ready for conjugation and is stable for extended periods when stored properly.[7]
-
Visualization of Key Processes
Diagrams help clarify complex workflows and mechanisms.
Caption: Fig 1. Workflow for ADC generation using an SFB linker.
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A Strategic Guide to Protecting Alcohols: Advantages of Benzyl Ethers Over Silyl Ethers in Complex Synthesis
In the intricate chess game of multi-step organic synthesis, the choice of a protecting group is a critical strategic decision. It dictates not only the viability of individual transformations but also the efficiency and elegance of the entire synthetic route. While a vast arsenal of protecting groups is available, the protection of hydroxyl groups frequently narrows down to two dominant families: silyl ethers and benzyl ethers.
Silyl ethers, with their tunable steric bulk and facile fluoride-mediated cleavage, are invaluable tools celebrated for their versatility. However, for syntheses demanding exceptional robustness and orthogonal stability across a broad spectrum of reaction conditions, the benzyloxy group often emerges as the superior choice. This guide provides an in-depth, data-supported comparison, explaining the causality behind experimental choices to empower researchers, scientists, and drug development professionals to select the optimal protecting group for their specific challenges.
Part 1: The Decisive Factor: Chemical Stability and Orthogonality
The primary function of a protecting group is to remain inert during transformations elsewhere in the molecule.[1] The divergent stability profiles of benzyl and silyl ethers under common reaction conditions form the basis of their strategic application.
Stability Under Acidic and Basic Conditions
A key advantage of the benzyl (Bn) ether is its remarkable stability across a wide pH range.[2] Unlike silyl ethers, which are fundamentally acid-labile, benzyl ethers can withstand many acidic conditions, from aqueous HCl to Lewis acids, without cleavage.[2][3] This robustness is critical in syntheses involving acid-catalyzed reactions such as acetal formation/hydrolysis or certain cyclizations.
Silyl ether stability to acid is inversely proportional to the steric bulk of the substituents on the silicon atom.[3][4] This property, while useful for selective deprotection, renders the more common silyl ethers like Trimethylsilyl (TMS) and even tert-Butyldimethylsilyl (TBS) unsuitable for reactions requiring strongly acidic environments.
| Protecting Group | Reagent / Condition | Stability |
| Benzyl (Bn) | 1M HCl, THF/H₂O | Stable |
| Benzyl (Bn) | Acetic Acid, H₂O | Stable |
| Benzyl (Bn) | Trifluoroacetic Acid (TFA) | Generally Stable (cleavage requires harsh conditions) |
| TBS (TBDMS) | 1M HCl, THF/H₂O | Labile |
| TBS (TBDMS) | Acetic Acid, H₂O | Slowly Cleaved [5] |
| TIPS | 1M HCl, THF/H₂O | More Stable than TBS , but still labile |
| TIPS | Acetic Acid, H₂O | Generally Stable |
Table 1: Comparative stability of Benzyl vs. Silyl ethers under representative acidic conditions.
Both protecting group families exhibit excellent stability under most basic conditions, such as saponification with NaOH or reactions involving organometallics.[2][5] The critical exception for silyl ethers is the presence of fluoride ions, which will be discussed later.
Stability Under Reductive and Oxidative Conditions: The Orthogonality Keystone
The most significant strategic advantage of the benzyl ether lies in its unique susceptibility to catalytic hydrogenolysis.[2][6][7] This deprotection method is exceptionally mild, clean (producing only the desired alcohol and toluene), and, crucially, orthogonal to the stability of silyl ethers. Silyl ethers are completely stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C).[8]
Conversely, silyl ethers are robust towards many oxidizing agents, whereas benzyl ethers can be cleaved under specific oxidative conditions.[9] For instance, the p-methoxybenzyl (PMB) ether, a common variant, is readily cleaved with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), conditions under which silyl ethers and standard benzyl ethers remain intact.[3][6][10]
This mutual exclusivity in deprotection pathways is the foundation of orthogonality —the ability to selectively remove one protecting group in any order without affecting the others.[11][12]
Figure 1. Orthogonal deprotection workflow demonstrating the strategic advantage of using benzyl and silyl ethers in tandem.
Part 2: Field-Proven Insights: Practical Application and Causality
Beyond stability, the practical aspects of introducing and removing these groups are paramount.
Installation Protocols
-
Benzyl Ethers : The classic installation is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with benzyl bromide.[6] This method is highly reliable. For base-sensitive substrates, acidic methods using benzyl trichloroacetimidate offer a powerful alternative.[6] The choice of a strong base like NaH ensures irreversible and complete formation of the alkoxide, driving the reaction to completion.
-
Silyl Ethers : The standard procedure, developed by E.J. Corey, involves reacting the alcohol with a silyl chloride (e.g., TBSCl) and imidazole in DMF.[4][5] Imidazole acts as both a base and a catalyst, forming a highly reactive silylimidazolium intermediate.[5] For sterically hindered alcohols where silyl chlorides are too slow, more reactive silyl triflates are employed.[4]
Deprotection Protocols
-
Benzyl Ethers : As mentioned, catalytic hydrogenolysis is the flagship method. The palladium catalyst surface facilitates the cleavage of the C-O bond by molecular hydrogen. The process is clean, with byproducts being volatile (toluene) or gaseous, simplifying purification.
-
Silyl Ethers : The defining feature of silyl ether cleavage is the use of a fluoride ion source, most commonly tetra-n-butylammonium fluoride (TBAF).[9] This reaction is driven by the formation of the exceptionally strong Si-F bond (bond energy ~580 kJ/mol), which is significantly stronger than the Si-O bond (~450 kJ/mol).[9] This provides a highly chemoselective deprotection method that leaves most other functional groups untouched.
Figure 2. Decision flowchart for selecting a protecting group based on planned synthetic steps.
Part 3: Self-Validating Experimental Protocols
The following protocols are designed to be self-validating systems, where reaction progress can be easily monitored and outcomes are reliable.
Protocol 1: Protection of a Primary Alcohol with a Benzyl Group
This protocol details the benzylation of dodecan-1-ol.
Objective: To protect the primary hydroxyl group of dodecan-1-ol as a benzyl ether.
Methodology:
-
Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 g, 25 mmol, 1.2 eq). Wash the NaH three times with dry hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Solvent & Alcohol Addition: Add 100 mL of anhydrous dimethylformamide (DMF). Cool the resulting suspension to 0 °C in an ice bath. Slowly add a solution of dodecan-1-ol (3.88 g, 20.8 mmol, 1.0 eq) in 20 mL of anhydrous DMF dropwise over 15 minutes. Causality: Adding the alcohol slowly to the strong base at 0°C controls the exothermic reaction and hydrogen gas evolution.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until H₂ evolution ceases.
-
Benzylation: Cool the mixture back to 0 °C. Add benzyl bromide (BnBr, 3.92 g, 2.95 mL, 22.9 mmol, 1.1 eq) dropwise. Causality: The alkoxide performs an Sₙ2 reaction on the benzyl bromide. This is also exothermic and is controlled at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot.
-
Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl ether.
Protocol 2: Deprotection of a Benzyl Ether via Hydrogenolysis
This protocol details the cleavage of the benzyl ether synthesized above.
Objective: To remove the benzyl protecting group to regenerate the free alcohol.
Methodology:
-
Preparation: Dissolve the benzyl ether of dodecan-1-ol (e.g., 2.76 g, 10 mmol, 1.0 eq) in 100 mL of methanol in a 250 mL flask.
-
Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10 wt. %, ~276 mg, 10 mol% by weight) to the solution. Causality: Pd/C is the catalyst for the hydrogenolysis. It is pyrophoric and should be handled with care, preferably under an inert atmosphere or by adding it to the solvent quickly.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times. Maintain a positive pressure of H₂ with the balloon and stir the suspension vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is complete when the starting ether spot is completely consumed, and a new, more polar spot corresponding to dodecan-1-ol appears. This typically takes 2-4 hours.
-
Filtration and Workup: Once complete, carefully purge the flask with argon or nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (3 x 20 mL). Causality: Celite provides a fine filter bed that prevents the fine black palladium powder from passing through, which is crucial for product purity.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the pure dodecan-1-ol. The only byproduct, toluene, is typically removed with the solvent.
Conclusion: A Strategic Imperative
The choice between a benzyl ether and a silyl ether is not merely a tactical decision but a reflection of the overall synthetic strategy.
The primary advantages of the benzyloxy protecting group are:
-
Exceptional Robustness: Stability to a wide range of acidic, basic, and many oxidative/reductive conditions provides a wider margin for subsequent chemical manipulations.
-
Unique and Mild Deprotection: Catalytic hydrogenolysis is an extremely mild, high-yielding, and clean method of deprotection.
-
True Orthogonality: Its stability profile makes it truly orthogonal to acid-labile and fluoride-labile groups, including silyl ethers, enabling complex, selective deprotection sequences.
While silyl ethers offer unparalleled ease of use and tunable lability, the benzyl ether's resilience makes it the protecting group of choice for long, arduous synthetic campaigns where an intermediate must survive numerous, often harsh, reaction conditions. For the drug development professional or the natural product chemist, the reliability of the benzyl ether provides the confidence needed to build molecular complexity step-by-step, secure in the knowledge that the protected hydroxyl group will remain intact until the final, strategic unveiling.
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Li, X., Saleh, Z., et al. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. Tetrahedron Letters, 56(10), 1263-1266. [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Gelest. Deprotection of Silyl Ethers. [Link]
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Scheidt, F., et al. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. ChemEngineering, 7(6), 121. [Link]
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Poon, K. W. C., & Dudley, G. B. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(18), 6950–6960. [Link]
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Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]
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Mandal, T., et al. (2023). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. ChemRxiv. [Link]
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ResearchGate. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
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Semantic Scholar. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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ResearchGate. Scheme 1 Chemoselective deprotection of aryl silyl ether. [Link]
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A Researcher's Guide to Orthogonal Deprotection Strategies Involving Benzyl Ethers
In the intricate world of multi-step organic synthesis, particularly in pharmaceutical development and materials science, the strategic use of protecting groups is paramount.[1][2][3] Among these, the benzyl (Bn) ether stands out for its robustness and versatile deprotection methods. This guide provides a comprehensive comparison of orthogonal protecting group strategies involving benzyl ethers, supported by experimental data and detailed protocols to aid researchers in designing efficient and selective synthetic routes.
The Principle of Orthogonality
Orthogonal protection is a foundational strategy that enables the selective removal of one protecting group in the presence of others within the same molecule.[2][4][5] This selectivity is crucial for minimizing synthetic steps, avoiding tedious protection-deprotection sequences, and ultimately improving overall yield and efficiency.[5] A protecting group should be easy to introduce, stable under various reaction conditions, and readily removed with high yield when desired.[3][6] Benzyl ethers, with their distinct cleavage conditions, are key players in many orthogonal protection schemes.
A Comparative Overview of Key Protecting Groups
The success of an orthogonal strategy hinges on understanding the unique stability and lability of each protecting group. The benzyl group's reactivity profile makes it an excellent component of a multi-group protection scheme.
-
Benzyl (Bn) and Related Arylmethyl Ethers: The standard benzyl group is renowned for its stability under a wide range of acidic and basic conditions.[7] Its primary mode of cleavage is hydrogenolysis, typically using a palladium catalyst and a hydrogen source.[8][9] This reductive cleavage is a key element of its orthogonality. Variations like the p-methoxybenzyl (PMB) ether offer an alternative, oxidative deprotection pathway using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which leaves the standard benzyl ether untouched.[5][8]
-
Silyl Ethers (e.g., TBDMS, TIPS): This class is characterized by a silicon-oxygen bond. Their stability is highly dependent on the steric bulk of the silicon substituents.[10] Silyl ethers are generally stable to the reductive conditions used for benzyl ether cleavage but are labile to fluoride ion sources (like TBAF) and acidic conditions.[7][11] The relative stability under acidic conditions is generally TMS < TES < TBDMS < TIPS < TBDPS.[10]
-
Carbamates (e.g., Boc, Cbz): Primarily used for protecting amines, carbamates are crucial in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is famously acid-labile and is removed with acids like trifluoroacetic acid (TFA).[1][12] In contrast, the carbobenzyloxy (Cbz or Z) group, being a benzyl derivative, is cleaved by the same hydrogenolysis conditions as benzyl ethers, placing them in the same deprotection "set".[1][6]
-
Acetals (e.g., MOM, THP): Used to protect alcohols and diols, acetals are stable to basic and nucleophilic conditions but are readily cleaved by mild aqueous acid.[1][13]
-
Esters (e.g., Acetate, Pivaloate): Ester protecting groups are stable to catalytic hydrogenolysis but are most commonly removed by base-mediated hydrolysis (saponification).[1][7]
-
Photolabile Protecting Groups (PPGs): Offering a unique dimension of orthogonality, PPGs are removed using light at a specific wavelength.[4][14][15] This avoids the need for chemical reagents entirely, which can be advantageous for highly sensitive substrates.[15][16]
Data Presentation: Comparative Stability and Deprotection
The following table summarizes the stability profiles of common protecting groups, highlighting the conditions under which a benzyl ether can be expected to remain intact while another group is removed, and vice-versa.
| Protecting Group | Deprotection Reagent/Condition | Stability of Benzyl (Bn) Group | Stability of Other Groups | Orthogonal? |
| TBDMS Ether | TBAF (Fluoride Source) | Stable | Cleaved | Yes |
| Boc Carbamate | TFA (Mild Acid) | Stable | Cleaved | Yes |
| Acetate Ester | K₂CO₃ / MeOH (Base) | Stable | Cleaved | Yes |
| PMB Ether | DDQ (Oxidant) | Stable | Cleaved | Yes |
| Benzyl (Bn) Ether | H₂ / Pd/C (Hydrogenolysis) | Cleaved | Stable (TBDMS, Boc, Acetate) | Yes |
| Cbz Carbamate | H₂ / Pd/C (Hydrogenolysis) | Cleaved | Stable (TBDMS, Boc, Acetate) | No (Same Set) |
Visualizing Orthogonal Deprotection Strategies
Diagrams can effectively illustrate the logic of orthogonal deprotection. The choice of reagent dictates which protecting group is removed, allowing for precise, stepwise transformations of a multifunctional molecule.
Caption: Orthogonal deprotection pathways from a common intermediate.
Caption: Orthogonality within the arylmethyl ether family.
Experimental Protocols
The following protocols are representative examples of selective deprotection methodologies. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
Protocol 1: Selective Deprotection of a Benzyl Ether via Catalytic Transfer Hydrogenolysis
This method is an alternative to using hydrogen gas and is particularly effective for removing benzyl and Cbz groups.[17][18][19] The use of ammonium formate as a hydrogen donor is experimentally convenient and rapid.[19][20]
-
Objective: To cleave a benzyl ether in the presence of acid- or fluoride-labile groups.
-
Materials:
-
Benzyl-protected substrate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10-20% by weight of substrate)
-
Ammonium formate (HCO₂NH₄) (5.0-10.0 eq)
-
Methanol (MeOH), anhydrous
-
Celite®
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzyl-protected substrate in anhydrous methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Palladium on carbon to the solution.
-
To the stirred suspension, add ammonium formate in one portion.
-
Heat the reaction mixture to reflux. The reaction is often complete within 15-60 minutes.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified by standard methods (e.g., column chromatography).
-
Protocol 2: Selective Deprotection of a p-Methoxybenzyl (PMB) Ether with DDQ
This protocol demonstrates the oxidative cleavage of a PMB ether, a powerful technique that leaves standard benzyl ethers, silyl ethers, and most other protecting groups intact.[5][8]
-
Objective: To selectively cleave a PMB ether in the presence of a standard benzyl ether.
-
Materials:
-
Substrate containing both PMB and benzyl ethers (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq per PMB group)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water (H₂O)
-
-
Procedure:
-
Dissolve the substrate in a mixture of dichloromethane and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise. The reaction mixture will typically turn dark green or brown.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature over 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously until the color dissipates.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Protocol 3: Selective Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether with TBAF
This is the standard method for cleaving silyl ethers and is orthogonal to most other protecting groups, including benzyl ethers.[7][11]
-
Objective: To cleave a TBDMS ether without affecting a benzyl ether.
-
Materials:
-
TBDMS-protected substrate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF under an inert atmosphere.
-
Add the solution of TBAF dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify as needed.
-
Protocol 4: Selective Deprotection of a tert-Butoxycarbonyl (Boc) Group with TFA
This protocol describes the acid-catalyzed removal of a Boc group, a cornerstone of peptide synthesis, which leaves benzyl ethers and esters unaffected.[6][21]
-
Objective: To cleave a Boc-protected amine in the presence of a benzyl ether.
-
Materials:
-
Boc-protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
-
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous CH₂Cl₂.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Evolution of isobutylene gas may be observed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene or CH₂Cl₂ several times to remove excess TFA.
-
The resulting amine salt can be used directly or neutralized by washing with a mild aqueous base (e.g., NaHCO₃) during an extractive workup.
-
Conclusion
The strategic implementation of orthogonal protecting groups is a cornerstone of modern organic synthesis.[5] Benzyl ethers, with their diverse and selective deprotection methods, offer a powerful tool for chemists to navigate the synthesis of complex molecules. By understanding the compatibility and cleavage conditions of benzyl ethers in relation to other protecting groups like silyl ethers, carbamates, and esters, researchers can design more elegant and efficient synthetic pathways, ultimately accelerating discovery in chemistry and drug development.[3][5]
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Wikipedia. (2025). Photolabile protecting group. [Link]
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Wikipedia. (2025). Protecting group. [Link]
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The Organic Chemist. (2018). Protecting Groups in Organic Synthesis. [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of 4-Substituted Butanals
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of functionalized intermediates is paramount. Among these, 4-substituted butanals are valuable building blocks, serving as precursors to a wide array of pharmaceuticals and fine chemicals. Their bifunctional nature, possessing both an aldehyde for further elaboration and a substituent at the C4 position for molecular diversity, makes them highly sought after.
This guide provides an in-depth comparison of alternative synthetic strategies for accessing 4-substituted butanals. Moving beyond classical, often harsh or low-yielding methods, we will explore modern, efficient, and selective reagents and protocols. The discussion is grounded in mechanistic principles and supported by experimental data to empower you to make informed decisions for your specific synthetic challenges.
Oxidative Cleavage of Cyclic Alkenes: The Ozonolysis Approach
Ozonolysis is a powerful and reliable method for the cleavage of carbon-carbon double bonds to generate carbonyl compounds.[1] For the synthesis of 4-substituted butanals, appropriately substituted cyclic alkenes, such as cyclohexene derivatives, serve as excellent starting materials. The reaction proceeds through the formation of a primary ozonide, which rearranges to a more stable secondary ozonide. Subsequent work-up dictates the final product.[2]
Mechanism and Strategic Considerations:
The key to this approach lies in the choice of the cyclic alkene. For instance, the ozonolysis of 1-methylcyclohexene directly furnishes 6-oxoheptanal, a 4-substituted butanal. A reductive work-up is crucial to prevent the over-oxidation of the newly formed aldehyde to a carboxylic acid.[3]
Workflow: Ozonolysis of 1-Methylcyclohexene
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A Researcher's Guide to NMR Validation of 4-Benzyloxybutanal Reaction Products
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of reaction products is paramount. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) spectroscopic signatures of 4-benzyloxybutanal and its primary reaction products. We will explore the causality behind experimental choices in reaction pathways and demonstrate how to leverage ¹H and ¹³C NMR spectroscopy for definitive product validation.
Introduction to this compound and Its Reactivity
This compound is a versatile bifunctional molecule featuring a terminal aldehyde and a benzyl ether.[1][2][3] This structure allows for selective transformations at the aldehyde moiety while the benzyl group serves as a stable protecting group for the distal alcohol, which can be removed in a later synthetic step. The primary reactive site is the aldehyde group, which is susceptible to both oxidation and reduction, yielding a carboxylic acid and a primary alcohol, respectively.[1]
The validation of these transformations is critical, as incomplete or side reactions can lead to complex mixtures that are challenging to purify and can compromise subsequent synthetic steps. NMR spectroscopy is the most powerful tool for this purpose, providing a detailed atomic-level view of the molecular structure.
Common Reactions of this compound
Two of the most fundamental and widely employed reactions involving the aldehyde functionality of this compound are reduction to an alcohol and oxidation to a carboxylic acid.
Reduction to 4-Benzyloxybutanol
The reduction of the aldehyde in this compound to a primary alcohol, 4-benzyloxybutanol, is typically achieved with mild reducing agents such as sodium borohydride (NaBH₄). This reagent is selective for aldehydes and ketones over other functional groups like esters or the benzyl ether present in the molecule.
Oxidation to 4-Benzyloxybutanoic Acid
Oxidation of the aldehyde to a carboxylic acid, 4-benzyloxybutanoic acid, can be accomplished using various oxidizing agents. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene to prevent side reactions with chlorine dioxide. Aldehydes are known to be sensitive to autoxidation in the presence of atmospheric oxygen, which can also lead to the formation of the corresponding carboxylic acid.[1]
NMR Spectroscopic Validation: A Comparative Analysis
The key to validating the outcome of these reactions lies in the distinct changes in the NMR spectra of the products compared to the starting material. The most significant changes occur around the functional group that has been transformed.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The aldehydic proton in this compound is highly deshielded and appears as a characteristic triplet at approximately 9.8 ppm.[4][5] The disappearance of this signal is the most definitive evidence of a successful reaction.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for this compound and Its Reaction Products.
| Proton Assignment | This compound (Starting Material) | 4-Benzyloxybutanol (Reduction Product) | 4-Benzyloxybutanoic Acid (Oxidation Product) |
| Aldehydic/Carboxylic H | ~9.8 (t) | - | ~10-12 (br s) |
| Ar-H | ~7.3 (m) | ~7.3 (m) | ~7.3 (m) |
| Ph-CH₂ -O | ~4.5 (s) | ~4.5 (s) | ~4.5 (s) |
| O-CH₂ -(CH₂)₂- | ~3.5 (t) | ~3.5 (t) | ~3.5 (t) |
| -(CH₂)₂-CH₂ -CHO/OH/COOH | ~2.5 (dt) | ~3.6 (t) | ~2.4 (t) |
| -CH₂-CH₂ -CH₂- | ~1.8 (m) | ~1.6 (m) | ~1.9 (m) |
| Hydroxyl OH | - | ~2-4 (br s) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity is indicated in parentheses (s = singlet, t = triplet, dt = doublet of triplets, m = multiplet, br s = broad singlet).
In the case of reduction to 4-benzyloxybutanol, a new broad singlet corresponding to the hydroxyl proton (OH) will appear, typically between 2 and 4 ppm. Furthermore, the protons on the carbon adjacent to the newly formed alcohol (CH₂ OH) will shift upfield to around 3.6 ppm from approximately 2.5 ppm in the starting material.
For the oxidation product, 4-benzyloxybutanoic acid, the aldehydic proton signal is replaced by a very broad singlet for the carboxylic acid proton, which can appear anywhere from 10-12 ppm. The protons alpha to the carbonyl group (CH₂ COOH) will have a chemical shift similar to the starting material, around 2.4 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides a count of the unique carbon environments in a molecule. The carbonyl carbon of the aldehyde in this compound is highly deshielded and appears at a characteristic chemical shift of around 202 ppm.[5][6][7] This signal is a key diagnostic marker.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Its Reaction Products.
| Carbon Assignment | This compound (Starting Material) | 4-Benzyloxybutanol (Reduction Product) | 4-Benzyloxybutanoic Acid (Oxidation Product) |
| C HO / C OOH | ~202 | - | ~178 |
| Aromatic C | ~127-138 | ~127-138 | ~127-138 |
| Ph-C H₂-O | ~73 | ~73 | ~73 |
| O-C H₂-(CH₂)₂- | ~70 | ~70 | ~70 |
| -(CH₂)₂-C H₂-CHO/OH/COOH | ~44 | ~62 | ~34 |
| -CH₂-C H₂-CH₂- | ~25 | ~29 | ~25 |
| -C H₂-CH₂-CH₂- | ~22 | ~26 | ~22 |
Upon reduction to 4-benzyloxybutanol, the aldehyde carbon signal at ~202 ppm will disappear and be replaced by a signal for the alcohol-bearing carbon (CH₂OH) at a much more shielded position, around 62 ppm.
Following oxidation to 4-benzyloxybutanoic acid, the aldehyde carbon signal is replaced by the carboxylic acid carbonyl carbon signal, which appears further upfield at approximately 178 ppm. The carbon alpha to the carbonyl group also experiences a noticeable shift.
Experimental Protocols
Representative Reduction of this compound
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-benzyloxybutanol.
-
Purify the product by flash column chromatography if necessary.
NMR Sample Preparation and Analysis
-
Accurately weigh approximately 10-20 mg of the dried product.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
Visualizing the Validation Workflow
The following diagrams illustrate the reaction pathways and the logical workflow for NMR-based validation.
Caption: Reaction pathways of this compound.
Caption: Logical workflow for NMR spectral interpretation.
Conclusion
The validation of reaction products through NMR spectroscopy is a cornerstone of modern chemical research. By understanding the characteristic chemical shifts of the key functional groups in this compound and its derivatives, researchers can confidently and efficiently determine the outcome of their synthetic transformations. This guide provides a framework for this analysis, combining theoretical principles with practical experimental considerations to ensure the integrity and success of your research endeavors.
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PrepChem. (n.d.). Synthesis of A. 4-Benzyloxybutanol. Retrieved January 16, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]
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University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved January 16, 2026, from [Link]
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All Things Stem Cell. (n.d.). 4-(Benzyloxy)butanal. Retrieved January 16, 2026, from [Link]
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A Comparative Benchmarking Guide to 4-Benzyloxybutanal in Bioconjugation Reactions
For researchers, scientists, and drug development professionals engaged in the precise assembly of biomolecular conjugates, the choice of linker and reactive moiety is paramount. This guide provides an in-depth, objective comparison of 4-Benzyloxybutanal, a versatile aliphatic aldehyde, against common alternatives in two cornerstone bioconjugation reactions: oxime ligation and reductive amination. The insights and experimental frameworks presented herein are designed to empower informed decisions in the design of stable and efficient bioconjugates.
Introduction to Aldehyde-Mediated Bioconjugation
Aldehydes serve as valuable electrophilic partners in bioconjugation due to their selective reactivity with specific nucleophiles under biocompatible conditions. This reactivity is central to the formation of stable covalent bonds with biomolecules, such as proteins, peptides, and oligonucleotides. The two primary strategies leveraging aldehyde chemistry are oxime ligation and reductive amination, each offering distinct advantages in terms of reaction kinetics, bond stability, and experimental workflow.
This compound emerges as a compelling reagent in this space, featuring a terminal aliphatic aldehyde for conjugation and a benzyloxy group that can function as a protecting group or be exploited for its physicochemical properties. Its performance, however, must be critically evaluated against established aromatic and simple aliphatic aldehydes to ascertain its optimal application window.
The Chemical Profile of this compound
This compound is an aliphatic aldehyde distinguished by a benzyloxy group at the 4-position. This structural feature imparts unique characteristics:
-
Reactive Aldehyde: The terminal aldehyde group is readily available for reaction with aminooxy and primary amine functionalities.
-
Acid-Labile Protecting Group: The benzyl ether linkage is susceptible to cleavage under acidic conditions, a property that can be leveraged for linker cleavage in applications like antibody-drug conjugates (ADCs) within the acidic environment of endosomes and lysosomes[1][][3][].
-
Hydrophobicity: The benzyl group increases the hydrophobicity of the linker, which can influence the solubility and aggregation properties of the resulting bioconjugate.
Head-to-Head Comparison: this compound vs. Alternative Aldehydes
The efficiency of a bioconjugation reaction is a composite of reaction rate, yield, and the stability of the resulting conjugate. Here, we compare this compound with a standard simple aliphatic aldehyde (butanal) and a common aromatic aldehyde (benzaldehyde).
Oxime Ligation
Oxime ligation involves the reaction of an aldehyde with an aminooxy-functionalized molecule to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions.
Reaction Scheme:
Caption: Workflow for a typical oxime ligation experiment.
Reductive Amination
Reductive amination is a two-step, one-pot process that forms a stable secondary amine linkage. It involves the initial formation of a Schiff base (imine) between an aldehyde and a primary amine, followed by in situ reduction.
Reaction Scheme:
Comparative Insights:
| Aldehyde | Expected Imine Formation Rate | C-N Bond Stability | Key Considerations |
| Butanal | Fast: Rapid formation of the imine intermediate. | High: Forms a stable secondary amine bond. | The high reactivity of the aldehyde can lead to side reactions if the reducing agent is not selective for the imine over the aldehyde.[5] |
| Benzaldehyde | Slower: Resonance stabilization of the aldehyde slows the initial imine formation. | High: Forms a stable secondary amine bond. | The slower imine formation may require longer reaction times or the use of a catalyst to drive the equilibrium. |
| This compound | Fast: Expected to form the imine intermediate rapidly, similar to butanal. | High: Forms a stable secondary amine bond. | The choice of reducing agent is critical to ensure selective reduction of the imine in the presence of the aldehyde.[5] |
Experimental Workflow: Reductive Amination
Caption: Workflow for a typical reductive amination experiment.
Experimental Protocols
General Protocol for Oxime Ligation
-
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 4.5.
-
Biomolecule Solution: Dissolve the aminooxy-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Aldehyde Stock Solution: Prepare a 10-100 mM stock solution of this compound (or alternative aldehyde) in a compatible organic solvent (e.g., DMSO).
-
Reaction Initiation: Add the aldehyde stock solution to the biomolecule solution to achieve a 1.5 to 2-fold molar excess of the aldehyde. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-16 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Purification: Remove the excess unreacted aldehyde and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Analysis: Characterize the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
General Protocol for Reductive Amination
-
Buffer Preparation: Prepare a 100 mM HEPES or phosphate buffer and adjust the pH to 6.0-7.0.
-
Biomolecule Solution: Dissolve the amine-containing biomolecule (e.g., protein with accessible lysine residues) in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Aldehyde Addition: Add this compound (or alternative aldehyde) to the biomolecule solution to a final concentration of 10-20 mM.
-
Imine Formation: Incubate the mixture for 30-60 minutes at room temperature to allow for the formation of the Schiff base.
-
Reduction: Prepare a fresh stock solution of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) in the reaction buffer. Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM. Sodium cyanoborohydride is preferred as it selectively reduces imines in the presence of aldehydes.[5][6][7]
-
Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C.
-
Quenching and Purification: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris). Purify the conjugate using SEC, dialysis, or another suitable method to remove excess reagents.
-
Analysis: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the extent of modification.
Conclusion and Recommendations
This compound presents itself as a highly efficient reagent for bioconjugation, particularly when rapid reaction kinetics are desired. Its performance in both oxime ligation and reductive amination is predicted to be on par with or superior to simple aliphatic aldehydes due to its unhindered reactive aldehyde group.
Key Takeaways:
-
For Rapid Conjugation: this compound is an excellent choice for applications requiring fast reaction times, comparable to other aliphatic aldehydes.
-
For Enhanced Stability: When the ultimate stability of the conjugate is the primary concern, an aromatic aldehyde like benzaldehyde, despite its slower reaction kinetics, may be preferable for oxime ligation due to the increased stability of the resulting oxime bond.[8]
-
For Cleavable Linkers: The benzyloxy group in this compound offers the unique advantage of acid-lability, making it a suitable candidate for the development of ADCs and other drug delivery systems that require payload release in acidic intracellular compartments.[1][][3][]
-
Reaction Optimization: As with any bioconjugation reaction, optimization of reaction parameters such as pH, reagent concentrations, and incubation time is crucial to achieve the desired outcome.
This guide provides a foundational framework for leveraging this compound in bioconjugation. It is recommended that researchers perform small-scale pilot experiments to determine the optimal conditions for their specific biomolecule and application.
References
-
van Delft, F., & Lambert, J. M. (2021). Acid-labile Linkers. In Chemical Linkers in Antibody–Drug Conjugates (ADCs) (ch. 6, pp. 213-231). The Royal Society of Chemistry. [Link]
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Creative Biolabs. (n.d.). Acid-labile Linkers. Retrieved from [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(38), 7523–7526. [Link]
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Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (2008). Bioconjugate Chemistry, 19(12), 2543-2548. [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
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Wikipedia. (n.d.). Oxime. Retrieved from [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(38), 7523–7526. [Link]
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ResearchGate. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
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ResearchGate. (n.d.). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: diffusion-controlled trapping of. Retrieved from [Link]
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ACS Publications. (n.d.). α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation. Retrieved from [Link]
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Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]
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Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
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ResearchGate. (n.d.). A Convenient Protecting Group for Aldehydes. Retrieved from [Link]
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ACS Publications. (n.d.). Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification. Retrieved from [Link]
-
Kumar, A., et al. (2011). Native Chemical Ligation: A Boon to Peptide Chemistry. Protein & Peptide Letters, 18(11), 1059-1071. [Link]
-
Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Retrieved from [Link]
-
Pediaa.Com. (2018). Difference Between Aromatic and Aliphatic Aldehydes. Retrieved from [Link]
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Klyosov, A. A. (1996). Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes. Biochemistry, 35(14), 4457-4467. [Link]
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Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Wang, W., et al. (2019). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 10(4), 1049-1055. [Link]
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YouTube. (2020). Protein DNA Bioconjugate Protocol. Retrieved from [Link]
-
Agten, S. M., et al. (2016). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. ChemBioChem, 17(11), 966-979. [Link]
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Kumar, K. S., et al. (2018). Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. Scientific Reports, 8(1), 1957. [Link]
-
YouTube. (2017). Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto? Part-13|Unit-12. Retrieved from [Link]
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-
YouTube. (2018). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]
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MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 4-Benzyloxybutanal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of drug safety and efficacy. 4-Benzyloxybutanal, a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, even in trace amounts, can have significant ramifications, potentially altering the pharmacological and toxicological profile of the final drug product.
This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of analytical methodologies for the robust characterization of impurities in commercial this compound samples. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in developing self-validating and reliable analytical protocols.
Understanding the Impurity Profile: A Tale of Synthesis and Degradation
A comprehensive impurity profile of this compound must consider impurities arising from both its synthesis and subsequent degradation. A common and economically viable synthetic route is the Williamson ether synthesis, followed by oxidation.
A plausible synthetic pathway begins with the mono-benzylation of 1,4-butanediol (I) with benzyl bromide (II) in the presence of a base like potassium tert-butoxide to yield 4-benzyloxy-1-butanol (III) [1][2]. Subsequent oxidation of the primary alcohol in III furnishes the desired This compound (IV) .
This synthetic route introduces several potential process-related impurities:
-
Unreacted Starting Materials: Residual 1,4-butanediol (I) and benzyl bromide (II) .
-
Intermediate: Incomplete oxidation can lead to the presence of 4-benzyloxy-1-butanol (III) .
-
By-products:
-
1,4-Dibenzyloxybutane: Formed from the dialkylation of 1,4-butanediol.
-
Dibenzyl ether: Resulting from the self-condensation of benzyl bromide.
-
Benzyl alcohol: Arising from the hydrolysis of benzyl bromide.
-
Beyond synthesis, the aldehyde functionality in this compound makes it susceptible to degradation, primarily through oxidation.
The primary degradation product to monitor is 4-benzyloxybutanoic acid , formed upon exposure to air.
A Comparative Analysis of Analytical Techniques
The effective characterization of this diverse array of potential impurities necessitates a multi-faceted analytical approach. The choice between techniques hinges on the volatility, polarity, and thermal stability of the analytes.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Measures the absorption of infrared radiation by a molecule's vibrational modes. |
| Primary Application | Quantification and identification of volatile and semi-volatile impurities. | Quantification of non-volatile and thermally labile impurities. | Structural elucidation of unknown impurities and confirmation of known structures. | Functional group identification and monitoring of specific degradation pathways (e.g., oxidation). |
| Strengths | High resolution for volatile compounds, excellent sensitivity, and definitive identification with MS. | Versatile for a wide range of compound polarities, non-destructive, and robust for quantification. | Provides unambiguous structural information, including stereochemistry. | Rapid, non-destructive, and provides a molecular "fingerprint". |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. | Lower resolution for highly complex mixtures compared to capillary GC. Peak identification can be ambiguous without MS detection. | Lower sensitivity compared to chromatographic techniques, requiring higher sample concentrations. | Limited use for quantification and complex mixture analysis. |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, incorporating system suitability checks and best practices to ensure data integrity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is the gold standard for the analysis of volatile impurities such as residual solvents, unreacted benzyl bromide, and by-products like dibenzyl ether and benzyl alcohol.
Rationale: The volatility of these compounds allows for their efficient separation in the gas phase. The mass spectrometer provides definitive identification based on their unique mass spectra.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point for these analytes.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split ratio of 50:1 to avoid column overload)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-400 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
System Suitability:
-
Inject a standard mixture containing known potential impurities to verify resolution and response.
-
The resolution between critical pairs (e.g., benzyl alcohol and dibenzyl ether) should be ≥ 1.5.
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC with UV detection is the preferred method for quantifying non-volatile impurities like the starting material 1,4-butanediol (if derivatized), the intermediate 4-benzyloxy-1-butanol, and the degradation product 4-benzyloxybutanoic acid.
Rationale: These compounds have lower volatility and may be thermally labile, making them unsuitable for GC analysis without derivatization. Reversed-phase HPLC provides excellent separation based on their polarity differences.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid to improve peak shape) is recommended.
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Inject a standard mixture of this compound and potential impurities.
-
Tailing factor for the main peak should be ≤ 2.0.
-
Theoretical plates for the main peak should be ≥ 2000.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is an indispensable tool for the unambiguous identification of unknown impurities and for confirming the structure of the main component. Both ¹H and ¹³C NMR should be employed.
Rationale: NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its connectivity and stereochemistry.
¹H NMR of 4-Benzyloxy-1-butanol (Intermediate): A ¹H NMR spectrum of the precursor, 4-benzyloxy-1-butanol, would show characteristic signals: multiplets for the butyl chain protons, a singlet for the benzylic protons, and a multiplet for the aromatic protons[1].
Expected ¹H NMR signals for this compound:
-
Aldehyde proton (CHO): A triplet around δ 9.7-9.8 ppm.
-
Benzylic protons (OCH₂Ph): A singlet around δ 4.5 ppm.
-
Aromatic protons (Ph): Multiplets in the range of δ 7.2-7.4 ppm.
-
Butyl chain protons (CH₂): Multiplets between δ 1.7-3.6 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR is a rapid and straightforward technique to confirm the presence of key functional groups and to monitor for specific degradation products.
Rationale: The presence of an aldehyde is confirmed by the characteristic C=O stretch, while its oxidation to a carboxylic acid can be monitored by the appearance of a broad O-H stretch and a shift in the C=O frequency.
Expected Characteristic FT-IR Absorptions for this compound:
-
C-H stretch (aromatic): ~3030 cm⁻¹
-
C-H stretch (aliphatic): ~2940, 2870 cm⁻¹
-
C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹
-
C=O stretch (aldehyde): Strong band around 1725 cm⁻¹
-
C=C stretch (aromatic): ~1600, 1495, 1450 cm⁻¹
-
C-O stretch (ether): ~1100 cm⁻¹
Regulatory Context and Method Validation
The characterization and control of impurities are strictly regulated by authorities such as the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances[3]. Any analytical method used for impurity profiling must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[4]. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.
Conclusion: An Integrated Approach for Comprehensive Characterization
A robust and reliable characterization of impurities in commercial this compound samples necessitates an integrated analytical strategy. GC-MS is the method of choice for volatile and semi-volatile impurities, offering both high-resolution separation and definitive identification. HPLC is indispensable for the quantification of non-volatile and thermally labile compounds, particularly degradation products. NMR and FT-IR spectroscopy provide crucial structural and functional group information, aiding in the identification of unknown impurities and confirming the identity of the main component.
By understanding the potential sources of impurities and judiciously applying these complementary analytical techniques within a validated framework, researchers and drug development professionals can ensure the quality and safety of this compound, thereby contributing to the integrity of the final pharmaceutical product.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-1-butanol. PubChem. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of A. 4-Benzyloxybutanol. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ResearchGate. (n.d.). I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed?. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <467> Residual Solvents. USP-NF. Retrieved from [Link]
-
ResearchGate. (2020, March 16). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
U.S. Pharmacopeia. (2019, September 27). <467> Residual Solvents. USP-NF. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 4-benzyloxy toluene. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Benzyloxybutanal for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is inextricably linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Benzyloxybutanal, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a causal explanation for each procedural choice, grounded in the chemical properties of the compound and established safety protocols.
Understanding the Compound: Hazard Assessment of this compound
Key Physicochemical and Hazard Data:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 275.8°C at 760 mmHg | [1] |
| Flash Point | 115.3°C | [1] |
| Inferred Hazards | Skin and eye irritation, potential respiratory irritation, very toxic to aquatic life. | [2][3] |
The aldehyde functional group suggests potential for oxidation to the corresponding carboxylic acid.[1] The benzyloxy group, an ether, introduces the risk of peroxide formation upon prolonged exposure to air and light, which can be explosive.[4][5] Furthermore, the SDS for the closely related 4-(Benzyloxy)benzaldehyde indicates it is very toxic to aquatic life, a critical consideration for disposal.[2] The alcohol analog, 4-Benzyloxy-1-butanol, is known to cause skin and eye irritation.[3][6] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.
The Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound is not a singular action but a systematic process. The following diagram illustrates the critical decision points, from initial waste generation to final disposal, ensuring a safe and compliant outcome.
Caption: Disposal Workflow for this compound
Step-by-Step Disposal Protocol
This protocol outlines the primary and most recommended method for the disposal of this compound, which is through a licensed hazardous waste management service.
Part 1: Immediate Actions and Container Management
-
Personal Protective Equipment (PPE): Before handling waste this compound, at a minimum, wear:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Container Selection and Labeling:
-
Select a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice.[7][8]
-
Immediately label the waste container as "Hazardous Waste" and clearly identify the contents: "this compound".[8][9] Include the approximate concentration if it is in a solution.
-
Keep the waste container closed at all times except when adding waste.[8][9]
-
Part 2: Segregation and Storage
-
Chemical Segregation: Store the this compound waste container segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent unintended reactions.[9][10]
-
Designated Storage Area: Keep the waste container in a designated satellite accumulation area within the laboratory.[9][11] This area should be away from sources of ignition, heat, and direct sunlight to mitigate the risk of peroxide formation and fire.[4][5]
Part 3: Final Disposal
-
Contact Environmental Health and Safety (EHS): Adhere to your institution's specific procedures for hazardous waste pickup.[7] This typically involves contacting your EHS department and completing the necessary paperwork.
-
Professional Disposal: The recommended and safest method for the final disposal of this compound is through a licensed professional hazardous waste disposal service.[3][7] These services are equipped to handle and dispose of chemical waste in compliance with all environmental regulations.
In-Lab Neutralization: A Conditional Approach
For some aldehydes, in-laboratory neutralization can be a viable disposal option for dilute aqueous solutions.[12][13][14] However, this should only be considered under strict safety protocols and with the explicit approval of your institution's EHS department and local wastewater authority.
Causality and Mechanism: The aldehyde functional group can be chemically reduced to a less hazardous alcohol. A common and effective method for the neutralization of aldehydes is the use of sodium bisulfite or sodium pyrosulfite.[15]
Experimental Protocol for Neutralization (for dilute aqueous solutions only):
-
Consult and Gain Approval: Before proceeding, consult with your institution's EHS office to ensure this procedure is permitted and to receive any specific guidance.
-
Work in a Ventilated Area: Perform this procedure in a certified chemical fume hood.
-
Prepare Neutralizing Solution: Prepare a solution of sodium bisulfite or a commercial aldehyde neutralizing agent.
-
Slow Addition: Slowly and with stirring, add the neutralizing agent to the dilute this compound waste. Be aware that the reaction may be exothermic.
-
Verification: After the reaction is complete, it is crucial to verify the absence of the aldehyde. This can be done using an appropriate analytical method, such as a test with 2,4-dinitrophenylhydrazine (DNPH). Also, ensure the final pH of the solution is neutral (between 6 and 8).
-
Disposal of Treated Waste: Even after neutralization, disposal to the sanitary sewer is often not permissible due to the potential aquatic toxicity of the degradation products and other components.[2][14] The neutralized solution should be collected as hazardous waste unless explicit permission for sewer disposal has been granted by the local authorities.
It must be emphasized that direct disposal of untreated this compound down the drain is strictly prohibited due to its inferred high aquatic toxicity. [2]
Spill Management
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control Ignition Sources: If the material is flammable, eliminate all potential ignition sources.
-
Containment and Cleanup: For small spills, and if you are trained to do so, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous chemical waste.
-
Decontaminate: Clean the spill area thoroughly.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of scientific integrity and environmental stewardship.
References
- Apollo Scientific. (2022, September 16).
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
-
Kingchem. (2024, December 4). How to Dispose of Petroleum Ether?. [Link]
- Google Patents. (1996, August 13).
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
-
Aldehyde Disposal. Aldex® - Aldehyde Disposal Made Easy. [Link]
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University of California, Santa Barbara. Use of Ether. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Aldehyde Disposal. Aldex® - Aldehyde Disposal Made Easy. [Link]
- Fisher Scientific. Safety Data Sheet: (2R,3R)-2-(Boc-amino)-3-benzyloxy-1-butanol.
-
Hazardous Waste Disposal. Hazardous Waste Disposal. [Link]
-
University of Rochester Medical Center. (2024, June 12). Disposal Protocol for High Level Disinfectants (HLDs). [Link]
-
Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
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Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. [Link]
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Navigating the Safe Handling of 4-Benzyloxybutanal: A Guide to Personal Protective Equipment and Disposal
For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. 4-Benzyloxybutanal, a versatile linker with a reactive aldehyde group, requires a comprehensive understanding of its potential hazards to mitigate risks effectively.[1] This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational plans for handling, and compliant disposal procedures. While specific toxicological data for this compound is not extensively documented, a robust safety protocol can be established by examining its chemical structure, the known hazards of aldehydes, and data from structurally analogous compounds.[2]
Hazard Profile and Risk Assessment
This compound is an organic compound featuring a reactive aldehyde functional group.[2] Aldehydes, as a class, can be irritants to the skin, eyes, and respiratory tract. Due to the limited specific safety information for this compound, a cautious approach is warranted, treating it as a potentially hazardous substance.[2] Safety data for the structurally similar compound, 4-Benzyloxy-1-butanol, indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[3] Therefore, it is prudent to assume a similar hazard profile for this compound.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and irritation.[3]
-
Respiratory Tract Irritation: Inhalation of vapors may lead to irritation of the respiratory system.
-
Combustibility: While specific data is unavailable for the butanal, the related butanol has a flash point of 109 °C, suggesting it is a combustible liquid.
Personal Protective Equipment (PPE): A Multi-tiered Approach
The selection of appropriate PPE is critical for minimizing exposure and ensuring a safe laboratory environment. The level of PPE required will depend on the scale and nature of the procedure being performed.
Standard Laboratory Operations (Low-Volume Handling)
For routine, small-scale operations such as weighing, preparing solutions, and conducting reactions in a fume hood, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider thicker, more robust gloves. It is crucial to change gloves immediately if they become contaminated.
-
Eye and Face Protection: Chemical splash goggles are required at all times. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[4]
-
Protective Clothing: A long-sleeved laboratory coat is necessary to protect against splashes and spills.[4]
-
Footwear: Closed-toe shoes constructed of a non-porous material are required to protect the feet from spills.[4]
High-Volume Handling and Splash-Prone Procedures
When working with larger quantities of this compound or performing operations with a higher risk of splashing (e.g., pouring, transfers), enhanced PPE is necessary:
-
Hand Protection: Double-gloving with nitrile gloves can provide an additional layer of protection. For significant handling, heavier-duty gloves specifically rated for aldehydes should be considered.
-
Eye and Face Protection: A full-face shield worn over chemical splash goggles is strongly recommended.[4]
-
Protective Clothing: A chemical-resistant apron worn over a lab coat provides an extra barrier of protection for the torso.[4]
Respiratory Protection
The use of respiratory protection should be determined by a site-specific risk assessment. If there is a potential for generating aerosols or vapors, particularly in a poorly ventilated area, or during a spill cleanup, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended. For significant spills or in emergency situations, a self-contained breathing apparatus (SCBA) may be required.[5][6]
The following table summarizes the recommended PPE for different operational scenarios:
| Task/Scenario | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Low-Volume Handling | Single pair of nitrile gloves | Chemical splash goggles | Lab coat | Not typically required (in a fume hood) |
| High-Volume/Splash-Prone | Double-gloved (nitrile) or heavy-duty gloves | Full-face shield over goggles | Chemical-resistant apron over lab coat | Consider if vapors are not contained |
| Spill Cleanup | Heavy-duty, chemical-resistant gloves | Full-face shield over goggles | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridge or SCBA |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE readily accessible and inspected for any damage.[4] An eyewash station and safety shower should be in close proximity and unobstructed.[3]
-
Handling: Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure. Use appropriate lab equipment to avoid direct contact.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency procedures.
The following diagram illustrates the decision-making process for handling this compound safely:
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Ensuring Environmental Compliance
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, gloves), must be collected in a designated hazardous waste container.[8]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound". The date of initial waste accumulation should also be clearly marked.[8]
-
Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal service.[8]
-
Professional Disposal: The primary and required method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[8] Do not dispose of this chemical down the drain or in the regular trash.[8] Some institutions may have procedures for neutralizing aldehydes before disposal; however, this should only be done following a validated and approved institutional protocol.
This diagram outlines the proper disposal workflow:
Caption: Disposal Workflow for this compound Waste.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work, while maintaining compliance with safety and environmental regulations.
References
-
Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
-
University of Tennessee Knoxville. Personal Protective Equipment (PPE). Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
American Chemistry Council. Personal Protective Equipment. Retrieved from [Link]
-
The University of Oklahoma Health Sciences Center. EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]
-
Defense Centers for Public Health. Proper Disposal of Bouin's Fixative Solution. Retrieved from [Link]
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- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
